2-Bromo-9-phenyl-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLDGRGXOSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-62-4 | |
| Record name | 2-Bromo-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Electronic Properties of Carbazole Derivatives
Foreword
Carbazole derivatives have emerged as a cornerstone in the field of organic electronics, underpinning significant advancements in materials science and device engineering. Their inherent electronic characteristics, coupled with exceptional thermal and chemical stability, make them a versatile scaffold for a myriad of applications.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core electronic properties of these remarkable compounds. We will delve into the fundamental principles governing their behavior, explore state-of-the-art applications, and provide detailed experimental and computational protocols for their characterization. Our focus is on elucidating the structure-property relationships that are critical for the rational design of next-generation organic electronic materials.
The Carbazole Core: A Foundation for Rich Electronic Behavior
The 9H-carbazole moiety, a tricyclic aromatic heterocycle, is the fundamental building block of this class of materials. Its electronic properties are dictated by the nitrogen atom's lone pair of electrons participating in the extended π-conjugated system. This electron-rich nature is the primary reason for the excellent hole-transporting capabilities of carbazole derivatives.[3] The rigid and planar structure of the carbazole core contributes to good charge carrier mobility and high thermal stability.[3]
Crucially, the carbazole scaffold offers multiple sites for functionalization—primarily at the N-9, C-3, C-6, C-2, and C-7 positions—allowing for precise tuning of its electronic and photophysical properties.[4] This chemical versatility is the key to designing materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, band gaps, and charge transport characteristics.[4][5]
Key Electronic Properties and Their Modulation
The performance of carbazole derivatives in electronic devices is intrinsically linked to a set of key electronic parameters. Understanding and controlling these properties through molecular design is paramount for achieving desired device characteristics.
Frontier Molecular Orbitals (HOMO & LUMO) and Energy Gap
The HOMO and LUMO energy levels are critical in determining the charge injection and transport properties of a material, as well as its photophysical behavior.
-
HOMO Level: The HOMO level is associated with the ionization potential and dictates the ease of hole injection and transport. For most carbazole derivatives, the HOMO is delocalized over the electron-rich carbazole core. The energy of the HOMO can be tuned by introducing electron-donating or electron-withdrawing substituents. Electron-donating groups, such as alkoxy or amino groups, will raise the HOMO level, facilitating hole injection from common anodes like ITO. Conversely, electron-withdrawing groups, like cyano or nitro groups, will lower the HOMO level.[6]
-
LUMO Level: The LUMO level relates to the electron affinity and governs electron injection and transport. In simple carbazoles, the LUMO is relatively high in energy, making them poor electron conductors. However, by introducing strong electron-accepting moieties, it is possible to lower the LUMO level and impart electron-transporting or even ambipolar characteristics to the molecule.[7]
-
Energy Gap (Eg): The energy gap, the difference between the LUMO and HOMO levels, determines the absorption and emission properties of the material. A wider band gap is typically associated with blue emission, while narrower band gaps lead to emission at longer wavelengths (green, red).[8] The energy gap can be effectively tuned by extending the π-conjugation of the molecule or by creating donor-acceptor (D-A) architectures.
The relationship between molecular structure and frontier orbital energies is a central theme in the design of carbazole derivatives. The following table summarizes the HOMO, LUMO, and band gap energies for a selection of carbazole derivatives, illustrating the impact of different substitution patterns.
| Derivative | Substitution Pattern | HOMO (eV) | LUMO (eV) | Eg (eV) | Application | Reference |
| CBP | N,N'-dicarbazolyl-1,1'-biphenyl | -5.5 | -2.4 | 3.1 | OLED Host | N/A |
| mCP | 1,3-Bis(N-carbazolyl)benzene | -5.9 | -2.4 | 3.5 | OLED Host | N/A |
| Spiro-OMeTAD | Spirobifluorene derivative | -5.1 | -2.2 | 2.9 | Perovskite Solar Cell HTM | N/A |
| PCDTBT | Poly(2,7-carbazole) derivative | -5.5 | -3.6 | 1.9 | Organic Solar Cell Donor | [9] |
| DCzPP | Dicarbazolyl-distyrylbenzene | -5.7 | -2.8 | 2.9 | Blue OLED Emitter | N/A |
| 4CzIPN | Tetrakis(carbazol-9-yl)isophthalonitrile | -5.8 | -3.1 | 2.7 | TADF Emitter | N/A |
Charge Carrier Mobility
The efficiency of charge transport in an organic semiconductor is quantified by its charge carrier mobility (µ), which measures how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field.
-
Hole Mobility: Carbazole derivatives are renowned for their excellent hole mobility, which arises from the efficient overlap of π-orbitals between adjacent molecules in the solid state. This property makes them ideal for use as hole transport layers (HTLs) in a variety of devices.[3]
-
Electron Mobility: While pristine carbazole is a poor electron conductor, its derivatives can be engineered to exhibit significant electron mobility. This is typically achieved by incorporating strong electron-withdrawing groups into the molecular structure, which lowers the LUMO level and facilitates electron injection and transport. The development of carbazole derivatives with high electron mobility is crucial for creating efficient bipolar host materials and n-type semiconductors.
-
Ambipolar Transport: Some carbazole derivatives can be designed to transport both holes and electrons effectively, a property known as ambipolar charge transport. This is often achieved in donor-acceptor molecules where the HOMO is localized on the carbazole donor and the LUMO on the acceptor moiety. Ambipolar materials are highly desirable for applications in organic field-effect transistors (OFETs) and light-emitting transistors.
The following table presents a compilation of hole and electron mobility data for selected carbazole derivatives.
| Derivative | Application | Hole Mobility (cm2V-1s-1) | Electron Mobility (cm2V-1s-1) | Reference |
| Indolo[3,2-b]carbazole derivative | OFET | 0.22 | - | [10] |
| SBF-(G1)2 | OFET | 6.6 x 10-5 | - | [11] |
| KZRD | Perovskite Solar Cell HTM | High | - | [6] |
| 3CNCzOXD | OLED ETM | - | High | [12] |
| 4CNCzOXD | OLED ETM | - | High | [12] |
Applications in Organic Electronics
The tunable electronic properties of carbazole derivatives have led to their widespread use in a variety of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are indispensable in OLED technology, where they function as host materials, emitters, and charge transport layers.[13]
-
Host Materials: Carbazole-based hosts are widely used in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which allow for efficient energy transfer to the phosphorescent guest emitters. Their excellent hole-transporting properties also contribute to balanced charge injection and recombination in the emissive layer.[7]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: A major breakthrough in OLED technology has been the development of TADF emitters, which can theoretically achieve 100% internal quantum efficiency. Many high-performance TADF emitters are based on a donor-acceptor architecture where carbazole units act as the electron donor.[5] The small energy gap between the singlet and triplet excited states (ΔEST) in these molecules allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, leading to delayed fluorescence.[5][14]
-
Mechanism of TADF: In a TADF molecule, electrical excitation generates both singlet (25%) and triplet (75%) excitons. The non-emissive triplet excitons can be converted to emissive singlet excitons through RISC, a process that is facilitated by a small ΔEST.[14] This up-conversion process allows for the harvesting of triplet excitons, leading to high device efficiencies.
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
-
-
Charge Transport Layers: Due to their excellent hole mobility, carbazole derivatives are frequently used as hole injection layers (HILs) and hole transport layers (HTLs) in OLEDs. They facilitate the efficient transport of holes from the anode to the emissive layer, leading to improved device performance.
Organic Solar Cells (OSCs)
In OSCs, carbazole derivatives are primarily used as electron donor materials in bulk heterojunction (BHJ) devices. Their strong absorption in the visible region and good hole mobility make them well-suited for this application.[8] Polycarbazole derivatives, in particular, have shown great promise in achieving high power conversion efficiencies.[9]
Perovskite Solar Cells (PSCs)
Carbazole derivatives have emerged as highly effective hole-transporting materials (HTMs) in PSCs, often outperforming the commonly used spiro-OMeTAD.[6][15] Their excellent hole mobility, suitable HOMO level for efficient hole extraction from the perovskite layer, and good film-forming properties contribute to high device efficiency and stability.[6][16][17]
Organic Field-Effect Transistors (OFETs)
The excellent charge transport properties of carbazole derivatives make them promising candidates for the active semiconductor layer in OFETs.[18] Both p-type and ambipolar OFETs have been fabricated using carbazole-based materials.[19] The performance of these devices is highly dependent on the molecular packing and film morphology of the carbazole derivative.[11]
Fluorescent Sensors
The inherent fluorescence of the carbazole core can be exploited for the development of chemosensors.[20] By functionalizing the carbazole with specific recognition moieties, it is possible to design sensors that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a target analyte, such as metal ions or anions.[9][10][21] The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.[20]
Experimental Characterization Protocols
Accurate characterization of the electronic properties of carbazole derivatives is essential for understanding their behavior and for optimizing device performance. The following sections provide detailed protocols for two of the most common techniques used for this purpose.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the sample and measuring the resulting current.
-
Principle: By measuring the onset oxidation and reduction potentials (Eox and Ered) of the carbazole derivative, the HOMO and LUMO energy levels can be estimated using the following equations, referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
-
Step-by-Step Protocol:
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).
-
-
Preparation of the Sample Solution:
-
Dissolve the carbazole derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Add a small amount of ferrocene as an internal standard.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[22]
-
Fill the cell with the sample solution.
-
-
Degassing:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the expected oxidation and reduction events.
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Measure the half-wave potential of the ferrocene internal standard (E1/2(Fc/Fc+)).
-
Calculate the HOMO and LUMO energy levels using the equations above.
-
-
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a material by measuring its absorption of light as a function of wavelength.
-
Principle: The absorption of a photon with sufficient energy promotes an electron from the HOMO to the LUMO. The wavelength at which absorption begins (the absorption edge, λonset) corresponds to the energy of this transition. The optical band gap can be calculated from the absorption edge using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Step-by-Step Protocol:
-
Sample Preparation:
-
Solution: Dissolve the carbazole derivative in a suitable solvent (e.g., chloroform, THF) at a low concentration (typically 10-5 to 10-6 M) to avoid aggregation effects.
-
Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum deposition.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
-
Baseline Correction:
-
Record a baseline spectrum using a cuvette containing the pure solvent (for solution measurements) or a blank substrate (for thin film measurements).
-
-
Sample Measurement:
-
Place the sample in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the absorption edge (λonset) from the spectrum, which is the wavelength at which the absorption begins to increase from the baseline.
-
Calculate the optical band gap using the equation above.
-
-
Computational Modeling: A Theoretical Lens
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting and understanding the electronic properties of carbazole derivatives.
-
DFT Calculations: DFT is used to calculate the ground-state electronic structure of molecules, providing accurate predictions of HOMO and LUMO energy levels, electron density distributions, and molecular geometries.[23][24] A common level of theory for these calculations is B3LYP with a 6-31G(d) basis set.[25]
-
TD-DFT Calculations: TD-DFT is employed to study the excited-state properties of molecules, allowing for the prediction of absorption and emission spectra, as well as the energies of singlet and triplet excited states.[25] This is particularly useful for designing TADF emitters and understanding their photophysical properties.
Synthesis of Carbazole Derivatives
The synthesis of functionalized carbazole derivatives often relies on modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed reaction used to form C-C bonds between an organoboron compound and an organohalide. It is widely used to introduce aryl or vinyl substituents onto the carbazole core.
-
General Reaction Scheme:
-
Carbazole-X + R-B(OR')2 --(Pd catalyst, base)--> Carbazole-R
-
(where X = Br, I, OTf; R = aryl, vinyl)
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a key method for synthesizing N-aryl carbazoles and for introducing amino groups at various positions on the carbazole ring.[26][27]
-
General Reaction Scheme:
-
Carbazole-H + R-X --(Pd catalyst, base)--> Carbazole-R
-
(where X = Br, I, OTf; R = aryl)
-
Conclusion and Future Outlook
Carbazole derivatives continue to be a dominant class of materials in organic electronics, with their exceptional and tunable electronic properties driving innovation in OLEDs, solar cells, and sensors. The ability to precisely engineer their HOMO/LUMO levels, charge transport characteristics, and photophysical behavior through synthetic modification provides a powerful platform for the development of next-generation devices. Future research will likely focus on the design of novel carbazole-based materials with even greater performance, stability, and processability. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly unlock the full potential of these versatile building blocks for a brighter, more efficient electronic future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 5. emergentmind.com [emergentmind.com]
- 6. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 9. Carbazole-Based Colorimetric Anion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and application of carbazole macrocycles in anion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 14. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]
- 15. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). | Semantic Scholar [semanticscholar.org]
- 22. ossila.com [ossila.com]
- 23. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 24. jnsam.com [jnsam.com]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Carbazole-Based OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, wide viewing angles, and mechanical flexibility.[1][2] At the heart of these devices are organic semiconductor materials, and among them, carbazole and its derivatives have emerged as a versatile and indispensable class of compounds.[3][4][5] Carbazole's electron-rich nature, high thermal stability, and tunable electronic properties make it an ideal building block for various components within an OLED device.[3][6] This guide provides a comprehensive technical overview of carbazole-based materials for OLED applications, targeting researchers, scientists, and professionals in drug development who may be exploring the optoelectronic applications of novel organic molecules.
We will delve into the fundamental properties of carbazole, explore the design and synthesis of carbazole derivatives for different roles within an OLED, and provide detailed experimental protocols for material characterization and device fabrication. The causality behind experimental choices will be explained, offering field-proven insights to guide your research and development efforts.
The Pivotal Role of Carbazole in OLEDs
The fundamental structure of an OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer (EML) to form excitons (electron-hole pairs). The radiative decay of these excitons produces light.
Carbazole-based materials can be engineered to perform several key functions within this device architecture:
-
Hole Transporting Layer (HTL): Due to its inherent electron-richness, carbazole exhibits excellent hole-transporting properties.[3][7][8] Carbazole-based HTLs facilitate the efficient injection and transport of holes from the anode to the emissive layer.
-
Host Materials: In many high-efficiency OLEDs, particularly phosphorescent OLEDs (PhOLEDs), the emissive layer consists of a host material doped with a small amount of an emissive guest (dopant).[9] Carbazole derivatives are widely used as host materials due to their high triplet energy, which is crucial for preventing energy back-transfer from the phosphorescent dopant, and their ability to form stable amorphous films.[1][4][9]
-
Emitting Materials: Functionalized carbazole derivatives can themselves be highly efficient light emitters.[3][10] By modifying the carbazole core with various electron-donating and electron-accepting groups, the emission color can be tuned across the visible spectrum.[3][10]
-
Thermally Activated Delayed Fluorescence (TADF) Materials: A particularly exciting application of carbazole derivatives is in third-generation OLEDs that utilize TADF.[11][12][13] These materials are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states, allowing for efficient harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC) to the emissive singlet state.[11]
Why Carbazole? The Scientific Rationale
The widespread adoption of carbazole in OLEDs is not coincidental. Its chemical and physical properties offer a unique combination of advantages:
-
High Thermal and Morphological Stability: The rigid, fused-ring structure of carbazole imparts excellent thermal stability, which is critical for device longevity as OLEDs can generate significant heat during operation.[3][4][7] Furthermore, bulky substituents can be introduced to the carbazole core to prevent crystallization and promote the formation of stable amorphous films, which is essential for uniform device performance.[4]
-
Excellent Hole-Transporting Capability: The nitrogen atom in the carbazole ring readily donates its lone pair of electrons to the aromatic system, making it an electron-rich moiety with a high highest occupied molecular orbital (HOMO) energy level.[5][14] This facilitates efficient hole injection and transport.
-
High Triplet Energy: The rigid carbazole unit possesses a high triplet energy level. This is a critical requirement for host materials in PhOLEDs, as it ensures that the triplet energy of the host is higher than that of the phosphorescent dopant, preventing quenching of the emissive triplets.[1][9]
-
Tunable Optoelectronic Properties: The carbazole scaffold offers multiple sites for chemical modification (the 2, 3, 6, 7, and 9 positions).[3][4][15] This allows for precise tuning of the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the emission color and charge transport characteristics, through the introduction of various functional groups.[3][10]
Designing Carbazole-Based Materials for Specific OLED Roles
The versatility of the carbazole unit allows for the rational design of materials tailored for specific functions within an OLED. This is typically achieved by strategically attaching other functional molecular fragments to the carbazole core.
Hole-Transporting Materials (HTMs)
For a material to function effectively as an HTL, it must possess a suitable HOMO level for efficient hole injection from the anode and high hole mobility. Carbazole-based HTMs are often designed by linking multiple carbazole units together or by incorporating other hole-transporting moieties like triphenylamine.[7][14]
A key consideration for HTMs is the glass transition temperature (Tg), which is a measure of the material's thermal stability in its amorphous state. A high Tg is desirable to prevent morphological changes in the thin film during device operation, which can lead to degradation.[7][16] For instance, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) was developed as a high-Tg alternative to the commonly used NPB, demonstrating comparable device performance but superior thermal stability.[16][17]
Host Materials for Phosphorescent OLEDs (PhOLEDs)
The design of host materials for PhOLEDs presents a multi-faceted challenge. An ideal host material should possess:
-
High Triplet Energy (ET): The ET of the host must be significantly higher than that of the phosphorescent guest to prevent back energy transfer and triplet exciton quenching.[1][9]
-
Balanced Charge Transport: To ensure that the recombination of electrons and holes occurs within the emissive layer, the host material should ideally exhibit balanced transport of both charge carriers (bipolar transport).[9]
-
Good Film-Forming Properties: The ability to form uniform, stable amorphous films is crucial for device reliability.[1]
-
Appropriate HOMO/LUMO Levels: The energy levels of the host must be aligned with those of the adjacent layers to facilitate efficient charge injection.[9]
To achieve bipolar charge transport, a common strategy is to link the electron-donating carbazole unit with an electron-accepting moiety.[9] This "donor-acceptor" molecular design helps to balance the injection and transport of holes and electrons.
Thermally Activated Delayed Fluorescence (TADF) Emitters
The design of carbazole-based TADF emitters is a prominent area of OLED research. The key to achieving TADF is to minimize the energy gap between the S1 and T1 states (ΔEST).[11] This is typically accomplished by designing molecules with a significant spatial separation between the HOMO and LUMO. In many carbazole-based TADF emitters, the carbazole moiety serves as the electron donor, and it is linked to an electron-accepting unit.[11][12] The steric hindrance between the donor and acceptor groups can enforce a twisted conformation, which helps to separate the HOMO and LUMO and reduce ΔEST.[11]
Synthesis of Carbazole-Based OLED Materials: Key Methodologies
Several standard organic chemistry reactions are routinely employed in the synthesis of carbazole-based OLED materials. The choice of reaction depends on the desired substitution pattern and the nature of the functional groups being introduced.
Common Synthetic Strategies
-
Ullmann Condensation/Amination: This is a widely used method for the N-arylation of the carbazole nitrogen and for forming C-N bonds at other positions on the carbazole ring.[4][9][18]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is invaluable for creating C-C bonds, allowing for the introduction of various aryl groups at different positions of the carbazole nucleus.[7][18][19]
-
Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed method for N-arylation and C-N bond formation, often offering milder reaction conditions and broader substrate scope compared to the Ullmann reaction.[9][18]
-
Diels-Alder Reaction: This cycloaddition reaction can be used to synthesize multi-phenylated carbazole derivatives.[20]
Experimental Protocol: Synthesis of a Generic 9-Arylcarbazole
This protocol outlines a general procedure for the synthesis of a 9-arylcarbazole derivative via an Ullmann coupling reaction.
Materials:
-
9H-Carbazole
-
Aryl halide (e.g., bromobenzene)
-
Potassium carbonate (K2CO3)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 9H-carbazole (1.0 eq), aryl halide (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with additional toluene.
-
Extraction: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 9-arylcarbazole derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Characterization of Carbazole-Based OLED Materials
A thorough characterization of the synthesized materials is essential to understand their properties and predict their performance in an OLED device.
Photophysical Properties
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the material in solution and as a thin film. The PL spectrum provides information about the emission color and the photoluminescence quantum yield (PLQY), which is a measure of the material's emissive efficiency.[3][21]
-
Phosphorescence Spectroscopy: For host materials and phosphorescent emitters, measuring the phosphorescence spectrum at low temperature (typically 77 K) is crucial for determining the triplet energy (ET).[9]
-
Time-Resolved Photoluminescence: This measurement determines the lifetime of the excited state, which is important for understanding the emission mechanism (fluorescence vs. phosphorescence vs. TADF).[12]
Electrochemical Properties
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the material.[9][21] These values are crucial for assessing the energy barriers for charge injection from the electrodes and adjacent organic layers.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the material, which is an indicator of its thermal stability.[1][22]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and melting point (Tm), providing insights into the material's morphological stability.[22]
Data Presentation: Properties of Representative Carbazole-Based Materials
| Material Type | Example Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Tg (°C) | Application | Reference |
| Hole Transport | TECEB | - | - | - | 130 | High-Tg HTL | [16][17] |
| Host | CBC1 | - | - | 2.53-2.50 | 107 | Red PhOLED Host | [1][23] |
| TADF Emitter | DCZ-TTR | - | - | ΔEST = 0.03 | - | TADF Emitter | [11] |
| Bipolar Host | A16 | ~6 | 2.08-3.13 | - | - | Bipolar Host | [9] |
Fabrication and Characterization of Carbazole-Based OLEDs
The ultimate test of a new OLED material is its performance in a device. This section provides a general protocol for the fabrication of a multilayer OLED using vacuum thermal evaporation.
Experimental Protocol: OLED Fabrication
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials (HTL, EML host and dopant, electron transport layer - ETL)
-
Metal for cathode (e.g., LiF/Al or Ca/Al)
-
Vacuum thermal evaporation (VTE) system
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner or plasma asher
-
Shadow masks
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or an oxygen plasma to increase its work function and improve hole injection.[18]
-
-
Organic Layer Deposition:
-
Place the cleaned substrates in the VTE chamber.
-
Load the organic materials into separate evaporation sources (e.g., quartz crucibles).
-
Evacuate the chamber to a high vacuum (typically < 10-6 Torr).[18]
-
Sequentially deposit the organic layers by heating the sources. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. A typical device structure might be: ITO / HTL (e.g., 40 nm) / EML (e.g., 20 nm, host doped with emitter) / ETL (e.g., 30 nm).[18]
-
-
Cathode Deposition:
-
Encapsulation:
-
Remove the completed devices from the VTE chamber and immediately encapsulate them in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic materials and reactive cathode from oxygen and moisture.
-
Device Characterization
Once fabricated, the OLEDs are characterized to evaluate their performance. Key parameters include:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements provide information about the turn-on voltage, operating voltage, and brightness of the device.[25]
-
Electroluminescence (EL) Spectrum: This determines the color of the light emitted from the device. The color coordinates are often reported using the CIE 1931 color space.[26]
-
External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the device's efficiency.[11][24]
-
Power Efficiency and Luminous Efficacy: These parameters relate the light output to the electrical power input.
-
Operational Lifetime: This is the time it takes for the device's initial luminance to decrease by a certain percentage (e.g., 50%, denoted as LT50) under constant current operation.[1]
Visualizing the OLED Workflow
Caption: A streamlined workflow for the fabrication of carbazole-based OLEDs.
Conclusion and Future Outlook
Carbazole-based materials have been instrumental in the advancement of OLED technology and continue to be a major focus of research and development. Their remarkable versatility, stemming from their inherent electronic properties and the ease with which they can be chemically modified, allows for the creation of materials with tailored functionalities for various roles within an OLED device.
Future research in this field will likely focus on several key areas:
-
Development of Stable, Deep-Blue Emitters: Achieving long-lasting and highly efficient deep-blue emission remains a significant challenge in the OLED industry.[19][27] Novel carbazole-based fluorescent and TADF emitters are being actively pursued to address this issue.
-
Next-Generation TADF Materials: The design of new TADF emitters with even smaller ΔEST values, higher PLQYs, and improved stability is a critical area of research.
-
Solution-Processable Materials: While vacuum thermal evaporation is the dominant fabrication method for commercial OLEDs, there is growing interest in developing solution-processable materials for low-cost, large-area manufacturing techniques like printing.[13][21][24] Carbazole-based polymers and dendrimers are promising candidates for this approach.[12][21]
-
Enhanced Device Lifetimes: Improving the operational stability of OLEDs is paramount for their widespread adoption in general lighting and other demanding applications. The development of more robust carbazole-based materials with high Tg and electrochemical stability will be crucial in this endeavor.
The continued exploration of the rich chemistry of carbazole will undoubtedly lead to further breakthroughs in OLED performance, paving the way for even more vibrant, efficient, and durable displays and lighting solutions.
References
- 1. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solution-processable orange-red thermally activated delayed fluorescence emitters with 3,6-disubstituted carbazole for highly efficient OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A high Tg carbazole-based hole-transporting material for organic light-emitting devices - East China Normal University [pure.ecnu.edu.cn:443]
- 17. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 20. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
- 21. Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials [elorprinttec.u-bordeaux.fr]
- 22. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 24. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2-Bromo-9-phenyl-9H-carbazole in Advanced OLED Applications: A Technical Guide
Introduction: The Indispensable Role of Carbazole Moieties in OLEDs
The advent and rapid evolution of Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled color fidelity, contrast ratios, and form factors. At the heart of this technological leap lies the meticulous design and synthesis of high-performance organic semiconductor materials. Among the vast library of molecular architectures, carbazole derivatives have established themselves as a cornerstone of modern OLED technology.[1][2][3] Their inherent properties, including excellent thermal stability, high charge carrier mobility, and a high triplet energy, make them exceptionally well-suited for various functions within an OLED device.[4][5]
This technical guide focuses on a pivotal building block in the synthesis of advanced OLED materials: 2-Bromo-9-phenyl-9H-carbazole . We will delve into the strategic importance of this molecule, detailing its applications as a versatile intermediate for creating high-performance host materials, emitters, and charge-transporting layers. This document will provide not only a theoretical framework but also actionable experimental protocols for both material synthesis and device fabrication, aimed at researchers and scientists in the field of organic electronics.
Core Attributes of this compound
The utility of this compound stems from a combination of its carbazole core and the strategic placement of its substituents. The 9-phenyl group enhances the molecule's thermal and morphological stability while influencing its solubility, which is crucial for both vacuum deposition and solution-processing techniques.[4] The bromine atom at the 2-position is the key to its versatility, serving as a reactive site for a variety of cross-coupling reactions.[4]
| Property | Significance in OLED Material Synthesis |
| High Triplet Energy (ET) | The carbazole core inherently possesses a high triplet energy, which is critical for hosting blue phosphorescent and TADF emitters, preventing reverse energy transfer and ensuring high efficiency. |
| Good Hole-Transporting Mobility | The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport, a desirable characteristic for host and hole-transporting materials.[6] |
| Excellent Thermal Stability | The rigid, aromatic structure of the carbazole core, further enhanced by the 9-phenyl group, leads to high thermal stability, contributing to the operational lifetime of OLED devices.[1] |
| Reactive Bromine Site | The C-Br bond at the 2-position is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, enabling the facile introduction of various functional groups to tune the material's electronic and photophysical properties.[4][5] |
Application as a Versatile Intermediate for OLED Materials
The primary application of this compound is as a precursor for the synthesis of more complex functional molecules for different layers of an OLED device.[1][4]
Synthesis of Host Materials for Phosphorescent and TADF OLEDs
Host materials are crucial components of the emissive layer in phosphorescent and TADF OLEDs, providing a matrix for the dopant emitters and facilitating charge transport and recombination.[7] The high triplet energy of the carbazole core makes its derivatives excellent candidates for host materials.
Workflow for Host Material Synthesis via Suzuki Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-9-phenyl-9H-carbazole as a High-Performance Host Material in Thermally Activated Delayed Fluorescence (TADF) Applications
Abstract
This guide provides a comprehensive technical overview of 2-Bromo-9-phenyl-9H-carbazole, detailing its properties and significant potential as a host material for third-generation organic light-emitting diodes (OLEDs) that utilize thermally activated delayed fluorescence (TADF). We will explore the fundamental principles of TADF, underscoring the critical role of the host material in achieving high efficiency and operational stability. This document furnishes detailed protocols for the synthesis and purification of this compound, along with methodologies for the fabrication and characterization of TADF-OLED devices. While this molecule is often cited as a precursor, its intrinsic properties, particularly its high triplet energy, make it an excellent candidate for a host material, especially for blue TADF emitters.
Introduction: The TADF Revolution and the Imperative for Advanced Host Materials
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in modern displays and lighting. The evolution of emitter materials has led to three distinct generations. The first generation utilized fluorescent emitters, which are limited to harvesting only the singlet excitons (25% of the total), imposing a theoretical limit on the internal quantum efficiency (IQE). The second generation employed phosphorescent emitters containing heavy metals like iridium or platinum, which facilitate intersystem crossing and allow for the harvesting of both singlet and triplet excitons (up to 100% IQE). However, these materials are often costly, and stable, efficient blue phosphorescent emitters remain a significant challenge.[1][2]
The third generation of OLEDs is powered by Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables purely organic materials to achieve nearly 100% IQE.[1][2] TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows triplet excitons, which are typically non-emissive and constitute 75% of the excitons formed during electrical excitation, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), aided by ambient thermal energy.[1][3][4] These up-converted excitons then emit light as "delayed fluorescence," adding to the prompt fluorescence from the initially formed singlets.[1]
In this ecosystem, the host material is not a passive matrix but an active and critical component that dictates the overall device performance.[5][6] It serves several key functions:
-
Preventing Aggregation: The host disperses the emitter molecules, preventing aggregation-induced quenching, which would otherwise diminish the photoluminescence quantum yield (PLQY).[1]
-
Facilitating Charge Transport: A good host material should possess balanced charge-transporting properties to ensure that electrons and holes can meet and form excitons within the emissive layer.
-
Ensuring Efficient Energy Transfer: The host must efficiently transfer its energy to the guest (emitter) molecules.
-
Confining Triplet Excitons: Crucially for TADF, the host must have a triplet energy (T₁) higher than that of the TADF emitter. This prevents the back-transfer of energy from the emitter's triplet state to the host, which would quench the delayed fluorescence mechanism.[1][5]
Carbazole derivatives are a prominent class of materials for OLEDs due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps.[7] this compound, in particular, emerges as a highly promising candidate for a TADF host material due to its exceptionally high triplet energy.
Properties and Advantages of this compound as a TADF Host
This compound is a carbazole derivative where the nitrogen atom is substituted with a phenyl group, and a bromine atom is attached at the 2-position of the carbazole core. These substitutions are not arbitrary; they are strategically important for tuning the material's electronic and physical properties for OLED applications.
-
High Triplet Energy (T₁): The most significant advantage of this compound as a host is its high triplet energy. Experimental data from phosphorescence spectra measured at 77 K show a T₁ energy of approximately 3.02 eV . This high value is critical for effectively confining the triplet excitons on blue TADF emitters, which typically have triplet energies in the range of 2.6-2.9 eV. This prevents energy loss and ensures the efficiency of the RISC process on the emitter.
-
Electrochemical Stability: 9-phenylcarbazole derivatives are known for their electrochemical stability. The oxidation potential is influenced by substituents, with the electron-withdrawing bromine atom expected to slightly increase the oxidation potential compared to unsubstituted 9-phenylcarbazole, indicating a deeper HOMO level which can be beneficial for charge injection from adjacent layers.
-
Thermal Stability: Carbazole-based materials are renowned for their high thermal stability, a prerequisite for materials used in vacuum thermal evaporation processes and for ensuring the long operational lifetime of the final OLED device.
-
Synthetic Versatility: While being a potent host material in its own right, the bromine atom also serves as a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the synthesis of more complex, bipolar host materials or other OLED materials, making it a valuable building block in materials science.[3]
Material Properties Summary
| Property | Value | Significance in TADF OLEDs |
| Chemical Name | This compound | Provides a rigid, high-energy carbazole core with tunable properties. |
| CAS Number | 94994-62-4 | Unique identifier for the compound. |
| Molecular Formula | C₁₈H₁₂BrN | Defines the elemental composition. |
| Molecular Weight | 322.2 g/mol | Relevant for synthesis and deposition calculations. |
| Triplet Energy (T₁) | ~3.02 eV | Excellent for hosting blue TADF emitters by preventing reverse energy transfer and ensuring efficient triplet harvesting. |
| Appearance | White crystalline powder | Indicates high purity. |
| Melting Point | 88.0 to 92.0 °C | Relevant for assessing thermal stability and processing conditions. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
High purity is paramount for all OLED materials, as impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[3] The following protocol details a robust synthesis and a multi-step purification process designed to achieve OLED-grade purity (>99.5%).
Synthesis Workflow
Caption: Synthesis and Purification Workflow.
Step-by-Step Synthesis:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-9H-carbazole (1.00 g, 4.06 mmol), copper iodide (0.85 g, 4.47 mmol), potassium carbonate (1.12 g, 8.13 mmol), and iodobenzene (0.68 mL, 6.09 mmol).
-
Solvent Addition: Add 50 mL of dry N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Reaction: Stir the mixture vigorously and heat to 180 °C for 24 hours.
-
Work-up: After cooling to room temperature, remove the DMF solvent under reduced pressure (vacuum distillation).
-
Extraction: Dissolve the resulting solid residue in 120 mL of dichloromethane (DCM) and wash it with 60 mL of brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM using a rotary evaporator to yield the crude product.
Multi-Step Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane. This step removes unreacted starting materials and major byproducts.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture. This step is effective at removing closely related impurities.
-
Train Sublimation: For final, OLED-grade purification, perform gradient temperature train sublimation under high vacuum (<10⁻⁵ Torr). This is the gold standard for purifying small organic molecules for electronic applications, as it effectively removes residual solvents and non-volatile impurities.
Protocol 2: Fabrication of a TADF-OLED Device via Vacuum Thermal Evaporation
This protocol describes the fabrication of a standard multilayer TADF-OLED using this compound as the host material.
Device Fabrication Workflow
Caption: OLED Fabrication Workflow.
Step-by-Step Fabrication:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
Vacuum Deposition: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).
-
Layer Deposition: Sequentially deposit the organic and metal layers at controlled rates (typically 0.5-2.0 Å/s for organics, 5-10 Å/s for metals). A representative device architecture could be:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of This compound doped with a TADF emitter (e.g., 10 wt% of a blue TADF emitter like 2CzTPN). This is achieved by co-evaporation from two separate sources.
-
Electron Transport Layer (ETL): 40 nm of TPBi
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)
-
Cathode: 100 nm of Aluminum (Al)
-
-
Encapsulation: Without breaking the vacuum, transfer the completed devices into a nitrogen-filled glovebox. Encapsulate the devices using a glass lid and a UV-curable epoxy to protect them from oxygen and moisture.
Protocol 3: Device Characterization
-
Electroluminescence (EL) Characterization:
-
Use a source meter unit connected to a calibrated photodiode and a spectroradiometer.
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
From this data, calculate the External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W).
-
Record the EL spectra at different driving voltages to check for color stability.
-
-
Photophysical Characterization:
-
PLQY: Measure the photoluminescence quantum yield of a thin film of the host doped with the emitter using an integrating sphere.
-
Transient Photoluminescence: Use a time-correlated single photon counting (TCSPC) system with a pulsed laser to measure the fluorescence lifetime. The decay curve for a TADF material will show a short-lived "prompt" component and a longer-lived "delayed" component. The presence of the delayed component confirms the TADF mechanism is active.
-
Representative Performance and Discussion
While there is a lack of published device data explicitly using this compound as a host, we can infer its potential performance by examining structurally similar high-triplet-energy carbazole hosts. Materials like 1,3-bis(N-carbazolyl)benzene (mCP) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) are standard benchmarks.[2][8][9]
The high triplet energy of this compound (~3.02 eV) surpasses that of both mCP (~2.9 eV) and CBP (~2.6 eV), making it theoretically superior for hosting high-energy blue TADF emitters.[2][4][6] A higher host T₁ ensures more efficient exciton confinement on the emitter, which should translate to higher device efficiency and reduced efficiency roll-off at high brightness.[2]
Representative Performance of Blue TADF OLEDs with High T₁ Carbazole-Based Hosts
| Host Material | Emitter (Dopant) | Max. EQE (%) | Color (CIE x, y) | Reference Host Type |
| Sy-Host | 2CzTPN | 20.4 | Blue | Carbazole-Pyrimidine |
| 4N-oCBP | TCz-Trz | 16.2 | Blue | Phenylpyridine-Carbazole |
| Ad-mCP | TBN-TPA | 29.9 | Narrowband Blue | Modified mCP |
| DPEPO | DMOC-DPS | 4.0 | Deep Blue | Phosphine Oxide |
| mCP | DMOC-DPS | 2.63 | Greenish-Blue | Carbazole-Benzene |
This table presents data for analogous high-triplet-energy host materials to provide a reasonable expectation of performance for devices using this compound.
The data shows that carbazole-based hosts can achieve very high external quantum efficiencies, often exceeding 20% for blue TADF devices.[10][11] Given its superior triplet energy, it is highly probable that devices hosted by this compound would achieve EQEs in the range of 20-30% with state-of-the-art blue TADF emitters, coupled with low turn-on voltages and minimal efficiency roll-off.
Conclusion
This compound possesses the essential characteristics of a high-performance host material for TADF-OLEDs. Its standout feature is an exceptionally high triplet energy of ~3.02 eV, making it an ideal candidate for confining excitons in demanding blue TADF emitters, thereby maximizing device efficiency. Coupled with high thermal stability and versatile synthetic accessibility, it represents a significant, though currently underutilized, material in the OLED researcher's toolkit. The provided protocols offer a robust framework for its synthesis, purification, and integration into high-efficiency TADF devices. Future work should focus on the explicit fabrication and reporting of device performance using this promising host to validate its anticipated excellent performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 4. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. High Triplet Energy Host Materials for Blue TADF OLEDs-A Tool Box Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 2-Bromo-9-phenyl-9H-carbazole in Advanced Organic Electronics
Abstract: This document provides a comprehensive technical guide on 2-Bromo-9-phenyl-9H-carbazole, a pivotal molecular building block in the field of organic electronics. We will explore its fundamental properties, detailed synthesis and derivatization protocols, and its critical applications in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The protocols and discussions herein are grounded in established scientific principles, offering researchers and materials scientists both the practical "how" and the crucial "why" behind its utility and application.
Introduction: The Strategic Importance of Carbazole Derivatives
The advancement of organic electronics, encompassing technologies like flexible displays, solid-state lighting, and next-generation photovoltaics, is fundamentally driven by the molecular design of its semiconductor materials.[1] Among the vast library of organic scaffolds, carbazole derivatives have emerged as a cornerstone due to their exceptional combination of high thermal stability, excellent hole-transporting capabilities, and a molecular structure that is readily functionalized.[2]
This compound (CAS: 94994-62-4) is a particularly valuable intermediate within this class.[3][4] Its structure is a masterful convergence of three key features:
-
The Carbazole Core: An electron-rich aromatic system that provides intrinsic hole mobility and a high triplet energy, crucial for efficient device operation.[2][5]
-
The N-9 Phenyl Group: This substituent is not merely passive; it sterically disrupts intermolecular packing, which enhances the material's solubility and promotes the formation of stable amorphous films—a critical requirement for fabricating uniform, large-area devices.[4]
-
The C-2 Bromo Substituent: This bromine atom is the molecule's reactive handle. It serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the precise extension of the π-conjugated system to fine-tune the material's optoelectronic properties.[4][6]
This guide will dissect these features, providing actionable protocols for the synthesis and application of this versatile compound.
Core Molecular Properties and Synthesis
A thorough understanding of a material's foundational properties is a prerequisite for its successful application.
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. Purity is paramount, as trace impurities can act as charge traps or luminescence quenchers, severely degrading device performance and lifespan.[4]
| Property | Value | Reference |
| CAS Number | 94994-62-4 | [3][7] |
| Molecular Formula | C₁₈H₁₂BrN | [3][7] |
| Molecular Weight | 322.2 g/mol | [3][7] |
| Appearance | White to off-white powder/crystalline solid | [8] |
| Purity Standard | >97% (OLED Grade) | [4] |
Molecular Structure
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for Reactions of 2-Bromo-9-phenyl-9H-carbazole
Introduction: The Strategic Importance of 2-Bromo-9-phenyl-9H-carbazole
This compound is a pivotal intermediate in the fields of materials science and drug development. Its carbazole core provides a rigid, electron-rich scaffold with excellent charge-transport properties, making its derivatives highly sought after for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters.[1][2][3] The strategic placement of a bromine atom at the 2-position and a phenyl group at the 9-position (the nitrogen atom) allows for precise chemical modifications. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to tune the electronic and photophysical properties of the molecule.[2][4] This document provides detailed experimental protocols for key reactions involving this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the synthesis of advanced materials and pharmaceutical candidates.
Synthesis of this compound
The precursor itself can be synthesized through several established routes. One common method involves the N-arylation of 2-bromocarbazole with a phenylating agent.[5] Another approach is the bromination of 9-phenyl-9H-carbazole. A two-step synthesis can also be employed, starting with the bromination of carbazole using N-bromosuccinimide (NBS) to form 3-bromocarbazole, followed by an N-arylation reaction with bromobenzene using a copper catalyst.[6]
Core Reactions and Experimental Protocols
The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their efficiency and broad functional group tolerance.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[8][9] This reaction is extensively used to synthesize biaryl compounds, which are common structural motifs in OLED materials and pharmaceuticals.[10][11]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-9-phenyl-9H-carbazole
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and PCy₃ in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and a small amount of water (typically a 10:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Causality of Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for coupling aryl bromides.[9] The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
-
Base and Solvent: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings. The dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.[11]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~95 |
| 2 | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~92 |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | ~88 |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][12] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[13][14] It allows for the coupling of this compound with a variety of primary or secondary amines.
Reaction Principle: The mechanism is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7][13]
Detailed Protocol: Synthesis of N,N-diphenyl-(9-phenyl-9H-carbazol-2-yl)amine
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and diphenylamine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and bring it out of the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure and purify the resulting crude solid by column chromatography (eluent: hexane/dichloromethane gradient) or recrystallization.
Causality of Choices:
-
Catalyst System: The use of bulky, electron-rich biarylphosphine ligands like XPhos is crucial for the Buchwald-Hartwig amination.[14] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent ligand degradation at high temperatures.
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium-amine complex.[14] Toluene is a common non-polar solvent for these reactions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | ~90 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XantPhos (3) | K₂CO₃ | Dioxane | 110 | ~85 |
| 3 | Carbazole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 120 | ~82 |
Diagram 2: Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling of this compound.
Conclusion and Future Perspectives
The protocols detailed herein provide robust and reproducible methods for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations are fundamental to tailoring the properties of carbazole-based materials for specific applications in organic electronics and medicinal chemistry. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, and should be optimized for each specific substrate combination.[14][15] By leveraging these powerful synthetic tools, researchers can continue to develop novel and high-performance materials based on the versatile this compound scaffold.
References
- 1. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-7-phenyl-9H-carbazole [myskinrecipes.com]
- 3. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
large-scale synthesis of 2-Bromo-9-phenyl-9H-carbazole
An Application Guide for the Large-Scale Synthesis of 2-Bromo-9-phenyl-9H-carbazole
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (CAS No: 94994-62-4) stands as a critical molecular building block in the advancement of organic electronics.[1][2] Its rigid, planar carbazole core, combined with the specific electronic properties imparted by the bromo- and phenyl-substituents, makes it an indispensable intermediate for the synthesis of high-performance materials used in Organic Light-Emitting Diodes (OLEDs).[1][3][4] Specifically, this compound serves as a precursor for hole-transporting materials (HTMs), electron-blocking layers (EBLs), and thermally stable host materials for phosphorescent emitters, all of which are fundamental to achieving high efficiency, color purity, and operational longevity in modern display and lighting technologies.[3][4][5]
The performance of an OLED device is directly correlated with the purity of its constituent organic materials.[1] Therefore, a robust, scalable, and reproducible synthetic protocol for this compound is of paramount importance for both academic research and industrial manufacturing. This guide provides a detailed examination of the prevalent synthetic methodologies, focusing on a field-proven protocol for large-scale production, complete with mechanistic insights, troubleshooting, and safety considerations.
Comparative Analysis of Synthetic Strategies
Two primary cross-coupling methodologies dominate the synthesis of N-arylcarbazoles: the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation (Goldberg Reaction): This classical method utilizes a copper catalyst to forge the C-N bond between an amine and an aryl halide.[6][7] While foundational, the traditional Ullmann reaction often requires harsh conditions, including high reaction temperatures (>150-210 °C) and stoichiometric or high loadings of copper, which can complicate purification and raise environmental concerns on a large scale.[6][8][9]
-
Buchwald-Hartwig Amination: A more contemporary and versatile approach, this reaction employs a palladium catalyst with specialized phosphine ligands to achieve C-N bond formation.[10][11] It is frequently the method of choice for industrial-scale synthesis due to its significantly milder reaction conditions, broader functional group tolerance, higher yields, and catalytic nature, which minimizes metal waste.[9][12][13]
Given its advantages in scalability and efficiency, this guide will focus on a detailed protocol based on the Buchwald-Hartwig amination for the N-arylation of 2-Bromo-9H-carbazole.
Primary Recommended Protocol: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed N-arylation of 2-bromo-9H-carbazole with an appropriate phenylating agent, such as bromobenzene. The reaction's success hinges on the precise coordination of the palladium center, which is facilitated by a bulky, electron-rich phosphine ligand. This catalytic system effectively lowers the activation energy for the C-N bond formation.[10][14]
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Synthesis.
Materials and Reagents
| Reagent | Grade | Typical Supplier | Notes |
| 2-Bromo-9H-carbazole | >98% | Sigma-Aldrich, TCI | Starting material. Purity is crucial. |
| Bromobenzene | Anhydrous, >99% | Acros Organics, Alfa Aesar | Phenylating agent. Should be free of water. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals, Sigma-Aldrich | A common and effective Pd(0) pre-catalyst.[9] |
| Tri-tert-butylphosphine (P(tBu)₃) or XPhos | Ligand for Pd | Strem Chemicals, Sigma-Aldrich | Bulky, electron-rich ligand is essential for catalytic activity.[14] |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich, Acros Organics | Strong, non-nucleophilic base. Must be handled under inert gas. |
| Toluene | Anhydrous | Fisher Scientific, VWR | Reaction solvent. Must be thoroughly dried. |
| Nitrogen / Argon Gas | High Purity | Airgas, Praxair | For maintaining an inert atmosphere. |
| Ethanol / Ethyl Acetate / Hexane | Reagent Grade | VWR | For recrystallization. |
Step-by-Step Large-Scale Protocol
1. Reactor Preparation and Inerting:
-
Ensure the reactor (e.g., 50L glass-lined) is clean, dry, and equipped with a mechanical stirrer, reflux condenser, thermocouple, and ports for inert gas and reagent addition.
-
Purge the entire system with high-purity nitrogen or argon for at least 30 minutes to eliminate oxygen and moisture. This step is critical as the Pd(0) catalytic species is oxygen-sensitive.
2. Reagent Charging:
-
Under a positive pressure of inert gas, charge the reactor with 2-Bromo-9H-carbazole (1.0 eq), Sodium tert-butoxide (1.5 eq), and the phosphine ligand (e.g., P(tBu)₃, 0.02-0.05 eq).
-
Add anhydrous toluene via a cannula or pump until a stirrable slurry is formed (approx. 5-10 L per kg of starting material).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.025 eq). The mixture may change color as the active catalyst forms.
-
Finally, add bromobenzene (1.2-1.5 eq). Using a slight excess helps to drive the reaction to completion and minimize homocoupling of the carbazole starting material.[9]
3. Reaction Execution:
-
With vigorous stirring, slowly heat the reaction mixture to reflux (approx. 110°C for toluene).
-
Maintain the reaction at reflux for 12-24 hours. The reaction progress should be monitored periodically (e.g., every 2-4 hours) using an appropriate analytical technique (TLC, GC-MS, or HPLC) until the starting 2-Bromo-9H-carbazole is consumed.
4. Reaction Work-up:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (<30°C).
-
Carefully quench the reaction by slowly adding water or methanol to neutralize any remaining base.
-
Filter the mixture through a pad of celite to remove the inorganic salts (e.g., sodium bromide) and the palladium catalyst. Wash the filter cake with additional toluene.
-
Combine the organic filtrates and remove the toluene under reduced pressure using a rotary evaporator.
5. Product Purification:
-
The resulting crude solid is typically purified by recrystallization. A common and effective solvent system is ethanol or a mixture of ethyl acetate and hexane.
-
Dissolve the crude product in the minimum amount of the hot solvent system, then allow it to cool slowly to induce crystallization. Cooling to 0-5°C can maximize the recovery.
-
Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum at 40-50°C until a constant weight is achieved.
Characterization and Quality Control
High purity is essential for materials used in organic electronics.[1][3] The final product should be rigorously characterized to confirm its identity and purity.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder[3] | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC or GC |
| Molecular Formula | C₁₈H₁₂BrN[2] | Elemental Analysis |
| Molecular Weight | 322.20 g/mol [2] | Mass Spectrometry |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[15][16][17]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or an enclosed, ventilated reactor system to avoid inhalation of solvent vapors and fine powders.[15][17][18]
-
Reagent Handling:
-
Palladium compounds can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It must be handled under an inert atmosphere.
-
Organic solvents like toluene are flammable. Avoid open flames and sparks.[18]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, in accordance with local, state, and federal regulations.[15][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture exposure. 2. Impure starting materials or solvents. 3. Insufficient base or base is not anhydrous. | 1. Ensure the reactor is properly inerted. Use fresh catalyst and ligands. 2. Use high-purity, anhydrous reagents and solvents. 3. Use a fresh bottle of anhydrous base. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low catalyst loading. | 1. Extend the reaction time and confirm reflux temperature is maintained. 2. Increase catalyst/ligand loading slightly. |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. | 1. Optimize and carefully control the reaction temperature. 2. Use a slight excess of the bromobenzene coupling partner to favor the desired cross-coupling.[9][14] |
| Difficult Purification | 1. Presence of persistent impurities. 2. Oiling out during recrystallization. | 1. Consider a silica gel plug filtration of the crude material before recrystallization. 2. Adjust the solvent system for recrystallization; ensure slow cooling. |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-7-phenyl-9H-carbazole [myskinrecipes.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. canbipharm.com [canbipharm.com]
- 18. aksci.com [aksci.com]
Application Notes and Protocols: The Role of Carbazole Derivatives in High-Performance Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Carbazole derivatives have emerged as a cornerstone in the development of advanced organic electronic devices, particularly in their role as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their inherent advantages, including high thermal and chemical stability, excellent hole-transporting capabilities, and the ease with which their electronic properties can be tuned through molecular design, make them a compelling alternative to more traditional and costly materials.[1][2][3] This guide provides an in-depth exploration of the fundamental principles, synthesis, characterization, and device integration of carbazole-based HTMs. Detailed experimental protocols and data analysis are presented to equip researchers with the practical knowledge required to leverage these materials for next-generation optoelectronic applications.
Introduction: The Critical Role of Hole Transport Layers
The hole transport layer (HTL) is an indispensable component in a multitude of optoelectronic devices, including OLEDs and PSCs. Its primary function is to efficiently extract and transport holes from the active layer (e.g., the perovskite absorber or the emissive layer) to the anode, while simultaneously blocking the passage of electrons.[2][4] An ideal HTL should possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge transport and minimize resistive losses.
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL must be well-aligned with the valence band of the active layer for efficient hole extraction.
-
High Thermal and Morphological Stability: To ensure long-term device stability and operational lifetime.
-
Good Film-Forming Properties: To create uniform and defect-free layers.
-
Solution Processability: For low-cost and large-area device fabrication.
Carbazole, a nitrogen-containing heterocyclic compound, provides a robust and versatile scaffold for the design of novel HTMs that meet these demanding criteria. Its electron-rich nature and the ability to be easily functionalized at multiple positions allow for precise tuning of its electronic and physical properties.[1]
The Carbazole Core: A Versatile Building Block for HTMs
The versatility of the carbazole moiety lies in its amenability to chemical modification at the 2, 3, 6, 7, and 9 positions. This allows for the synthesis of a vast library of derivatives with tailored properties.[1] A common and effective strategy in designing high-performance carbazole-based HTMs is the Donor-Acceptor (D-A) or Donor-π-Acceptor (D-π-A) architectural approach.[2][5]
In this design, the electron-rich carbazole core acts as the donor, which can be linked to various electron-accepting units through a π-conjugated bridge. This molecular architecture allows for:
-
Tuning of HOMO and LUMO energy levels: By judiciously selecting the donor and acceptor moieties, the energy levels can be precisely controlled to match the energy levels of the adjacent layers in the device, thereby facilitating efficient charge injection and extraction.
-
Enhancement of intramolecular charge transfer: This can lead to improved absorption properties and higher charge carrier mobilities.
-
Improved Morphological Stability: The introduction of bulky side groups can prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity.[6]
The following diagram illustrates the general molecular design strategy for carbazole-based HTMs.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Bromo-9-phenyl-9H-carbazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Maximizing Yield and Purity
The synthesis of this compound can be approached via two primary routes: the N-arylation of 2-bromocarbazole or the bromination of 9-phenyl-9H-carbazole. Each pathway presents unique challenges. This guide will address issues common to both, as well as pathway-specific problems.
General Issues
Issue 1: Low or No Product Formation
Potential Cause: Incomplete reaction, inactive catalyst, or incorrect reaction conditions.
Solutions:
-
Verify Reagent Quality: Ensure all starting materials, especially catalysts and bases, are pure and dry. Anhydrous conditions are often critical, particularly for coupling reactions.
-
Optimize Reaction Temperature: Many coupling reactions, like the Ullmann condensation, require high temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to byproduct formation.[1] Conversely, bromination reactions may require lower temperatures to control selectivity.[2] A systematic temperature screen is recommended.
-
Inert Atmosphere: For coupling reactions like the Ullmann or Buchwald-Hartwig, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and unwanted side reactions.[3][4]
-
Catalyst and Ligand Choice: In modern Ullmann-type reactions, the choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[4] For Buchwald-Hartwig aminations, the palladium catalyst and phosphine ligand combination must be carefully selected.[3]
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Potential Cause: Formation of side products such as di-brominated species, starting material residue, or homocoupling byproducts.
Solutions:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. For instance, in bromination reactions, using a slight excess of the brominating agent can lead to di-substituted products.[5]
-
Purification Strategy: A multi-step purification process may be necessary.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6][7][8] Optimize your solvent system using TLC to achieve good separation between your product and impurities.[7] For carbazole derivatives, a common starting point is a hexane/ethyl acetate mixture.[7]
-
Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly crystalline final product.[6][7] Experiment with different solvents to find the ideal one for your compound. Ethanol, isopropanol, and acetone are often good choices for carbazole derivatives.[6]
-
Pathway-Specific Troubleshooting
Pathway A: N-Arylation of 2-Bromocarbazole (e.g., Ullmann Condensation)
This pathway involves the coupling of 2-bromocarbazole with a phenylating agent.
Reaction Scheme:
Caption: General schematic for the N-Arylation of 2-Bromocarbazole.
Troubleshooting:
-
Issue: Low N-Arylation Yield.
-
Cause: Inefficient coupling. Traditional Ullmann reactions often require harsh conditions.[4]
-
Solution: Modern ligand-assisted Ullmann reactions can proceed at lower temperatures (80-150 °C).[1] The addition of ligands like 1,10-phenanthroline or L-proline can significantly improve yields.[4] A CuI-based catalytic system with a prolinamide ligand has also been shown to be effective in aqueous media.[9]
-
Pathway B: Bromination of 9-Phenyl-9H-carbazole
This pathway involves the electrophilic aromatic substitution of 9-phenyl-9H-carbazole.
Reaction Scheme:
Caption: General schematic for the bromination of 9-Phenyl-9H-carbazole.
Troubleshooting:
-
Issue: Poor Regioselectivity (Formation of other bromo-isomers).
-
Cause: The carbazole nucleus has multiple reactive positions for electrophilic substitution.
-
Solution: The choice of brominating agent and solvent system is critical for directing the bromination. N-bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of carbazoles.[10] The use of NBS with silica gel in CH2Cl2 or NBS in acetic acid can provide good regioselectivity.[10] Temperature control is also crucial; lower temperatures generally favor the formation of the thermodynamically more stable product.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 9-phenyl-9H-carbazole, the precursor for the bromination pathway?
A1: The most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Both involve coupling carbazole with a phenyl halide, typically bromobenzene or iodobenzene.[1][3]
Q2: What are the primary byproducts to look out for in the synthesis of 9-phenyl-9H-carbazole?
A2: The main byproduct is often biphenyl, resulting from the homocoupling of the phenyl halide.[1] Unreacted carbazole and the catalyst residues can also be present.
Q3: How can I effectively remove colored impurities from my final product?
A3: Activated charcoal treatment during recrystallization is a common and effective method.[7][8] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[7][8]
Q4: My carbazole derivative is streaking on the TLC plate. What can I do?
A4: Streaking is often due to the basic nature of the carbazole nitrogen interacting strongly with the acidic silica gel.[6] Adding a small amount (0.1-1%) of a competitive base like triethylamine (TEA) to your developing solvent can neutralize the acidic sites on the silica and lead to better spot shape.[6]
Q5: What analytical techniques are best for confirming the purity and identity of this compound?
A5: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure and identifying the position of the bromine substituent.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[12]
Experimental Protocols
Protocol 1: Synthesis of 9-Phenyl-9H-carbazole via Buchwald-Hartwig Amination[3]
This protocol is adapted from a procedure for the synthesis of 9-phenylcarbazole.[3]
Materials:
-
9H-Carbazole
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (1.0 M in toluene)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Xylene (anhydrous)
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ and tri-tert-butylphosphine to anhydrous xylene.
-
Stir the mixture for 20 minutes at room temperature.
-
Add 9H-carbazole, bromobenzene, 18-Crown-6, and potassium carbonate to the flask.
-
Heat the mixture to reflux and maintain for 18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and decant the xylene solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain 9-phenylcarbazole.
Protocol 2: Bromination of 9-Phenyl-9H-carbazole
This is a general procedure based on the electrophilic bromination of carbazole derivatives.[10]
Materials:
-
9-Phenyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Silica Gel (optional)
Procedure:
-
Dissolve 9-phenyl-9H-carbazole in the chosen solvent (e.g., CH₂Cl₂).
-
If using the NBS/silica gel system, add silica gel to the solution.[10]
-
Add NBS portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to consume any excess NBS.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Parameter | N-Arylation (Ullmann) | Bromination (Electrophilic) |
| Catalyst/Reagent | Copper(I) salt (e.g., CuI) with a ligand | N-Bromosuccinimide (NBS) |
| Base | K₂CO₃, Cs₂CO₃ | Not typically required |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) or aqueous media with specific ligands[4][9] | Dichloromethane, Acetic Acid[10] |
| Temperature | 80-150 °C (with ligand)[1] | 0 °C to room temperature[2] |
| Atmosphere | Inert (N₂ or Ar)[4] | Air |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Bromo-9-phenyl-9H-carbazole
Welcome to the technical support guide for the purification of crude 2-Bromo-9-phenyl-9H-carbazole. This document is designed for researchers, chemists, and materials scientists who require high-purity material for applications in organic electronics, pharmaceutical development, and advanced materials research.[1][2] We will explore the most effective purification techniques, provide step-by-step protocols, and offer detailed troubleshooting advice to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 9-phenyl-9H-carbazole, 2-bromocarbazole, or bromobenzene.[3][4]
-
Catalyst Residues: If transition-metal-catalyzed coupling reactions are used, traces of palladium or copper catalysts may be present.[5]
-
Over-brominated Products: Dibromo- or polybrominated carbazole species can form, especially if harsh brominating agents like N-bromosuccinimide (NBS) are used under non-selective conditions.[4]
-
Isomeric Impurities: Depending on the synthetic strategy, other positional isomers of bromophenyl-carbazole could be present.
-
Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, toluene).[5]
Q2: Which purification method is best for my needs?
A2: The choice of method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Recrystallization: Excellent for removing minor impurities and for large-scale purification if a suitable solvent is found. It is often the most economical and straightforward method.[6]
-
Silica Gel Column Chromatography: The most versatile technique for separating compounds with different polarities. It is highly effective for removing impurities that are significantly more or less polar than the desired product.[7]
-
Sublimation: A powerful technique for achieving very high purity (>99.5%), particularly for organic electronics applications where trace impurities can significantly impact device performance. This method is only suitable for thermally stable compounds.[8]
Q3: How do I choose a solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but poorly at room temperature or below. For carbazole derivatives, common solvents to screen include ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate.[4][6][9] It is crucial to test solubility with a small amount of crude material before committing to a large-scale procedure.[6]
Q4: How do I select a mobile phase for column chromatography?
A4: The mobile phase is optimized using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.2-0.3.[6] A common starting point for carbazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[5][9]
Purification Protocols & Methodologies
Experimental Workflow: Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial purity of the crude product and the desired final purity.
Caption: Purification method selection workflow.
Protocol 1: Recrystallization
This protocol is ideal for purifying material that is already relatively pure (>90-95%) to remove minor impurities.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too polar. If it doesn't dissolve, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.[6]
-
Dissolution: Place the bulk crude material in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This is the method of choice for complex mixtures or when impurities have polarities close to the product.[7]
-
TLC Analysis: Develop a TLC plate of the crude mixture in various hexane/ethyl acetate (or hexane/dichloromethane) ratios to find a system that gives an Rf value of 0.2-0.3 for the product spot.[6]
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with cotton or glass wool.[10]
-
Add a small layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen mobile phase (the least polar mixture you will use).[10]
-
Pour the slurry into the column, tapping gently to settle the packing and remove air bubbles. Allow the excess solvent to drain until it is level with the top of the silica.
-
Add another thin layer of sand on top to protect the silica surface.[11]
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow.[7] Begin eluting with a low-polarity solvent system and gradually increase the polarity if necessary to move the product down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically checking the collected fractions with TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Table 1: Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[6] |
| Low Recovery | Too much solvent was used. The product has significant solubility even in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[6] |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add activated charcoal to the hot solution and perform a hot filtration before cooling. A second recrystallization may be required.[6] |
| Oiling Out | The product is precipitating as a liquid instead of a solid. This happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. | Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the oil is more soluble and allow it to cool more slowly. |
Troubleshooting Column Chromatography
The following decision tree provides a systematic approach to resolving common column chromatography problems.
Caption: Decision tree for troubleshooting column chromatography.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. 2-Bromo-7-phenyl-9H-carbazole [myskinrecipes.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 5. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Solving Solubility Issues of 2-Bromo-9-phenyl-9H-carbazole
This guide is designed for researchers, medicinal chemists, and materials scientists working with 2-Bromo-9-phenyl-9H-carbazole. This valuable carbazole derivative is a key building block in organic synthesis, particularly for OLED materials and as a pharmaceutical intermediate.[1][2][3] However, its large, rigid, and aromatic structure presents significant solubility challenges that can impede experimental progress. This document provides a structured, in-depth troubleshooting guide to effectively address and overcome these solubility issues.
Physicochemical Properties Overview
A fundamental understanding of the physicochemical properties of this compound is the first step in predicting its behavior in various solvents. Its structure is characterized by a large, non-polar carbazole core with phenyl and bromo substituents, leading to a high molecular weight and significant hydrophobicity.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂BrN | [4] |
| Molecular Weight | 322.2 g/mol | [4] |
| Appearance | White to gray or very pale yellow crystal/powder | |
| Melting Point | 88.0 to 92.0 °C | [5] |
| XLogP3 (Predicted) | 5.7 | [5] |
The high predicted XLogP3 value of 5.7 indicates strong lipophilicity, suggesting that the compound will favor non-polar organic solvents over polar ones like water or short-chain alcohols.[5]
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the general solubility characteristics of this compound?
A1: Based on the principle of "like dissolves like," the large, aromatic, and largely non-polar structure of this compound dictates its solubility profile.[6] It is expected to be poorly soluble in highly polar solvents such as water and methanol. Its solubility increases significantly in non-polar aromatic solvents, halogenated solvents, and some polar aprotic solvents that can engage in favorable intermolecular interactions with the carbazole ring system. One supplier notes its high solubility in common organic solvents, which simplifies handling.[7]
Q2: Which specific organic solvents are recommended for dissolving this compound?
A2: While specific quantitative data for this exact molecule is not readily published, we can infer a likely solubility hierarchy based on its structure and data from similar carbazole derivatives like 9-Phenylcarbazole and 9-ethyl-9H-carbazole-2-carbaldehyde.[6][8]
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Comments |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are often excellent choices for creating concentrated stock solutions due to their strong solvating power for a wide range of organic molecules.[8] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity and ability to engage in van der Waals interactions make these effective solvents for aromatic compounds.[8] DCM is often used during purification.[9] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The similar aromatic nature of the solvent and solute facilitates favorable π-π stacking interactions. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | These solvents offer a balance of polarity and are less volatile than DCM, making them suitable for reactions. |
| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | Can be effective but may have lower capacity than halogenated or aprotic polar solvents. |
| Alcohols | Ethanol, Isopropanol | Very Low | The hydrogen-bonding network of alcohols does not interact favorably with the large non-polar carbazole structure.[6] |
| Non-polar Solvents | Hexane, Cyclohexane | Very Low | While the compound is non-polar, the strong crystal lattice energy is not easily overcome by the weak van der Waals forces from alkanes.[6][9] |
Q3: I'm struggling to dissolve the compound even in recommended solvents at room temperature. What troubleshooting steps should I follow?
A3: When room temperature dissolution is slow or incomplete, a systematic approach is necessary. The following workflow is designed to enhance dissolution by increasing kinetic energy, breaking up particle agglomerates, and modifying the solvent environment.
Caption: Logical workflow for troubleshooting dissolution of this compound.
-
Step 1: Gentle Heating: Increasing the temperature provides the necessary kinetic energy to overcome the solute-solute interactions within the crystal lattice. A water bath set to 40-60 °C is often sufficient. Always ensure your solvent's boiling point is well above the heating temperature.
-
Step 2: Sonication: If heating is insufficient or undesirable, sonication can be highly effective. The high-frequency sound waves create cavitation bubbles that physically break apart solute agglomerates, increasing the surface area exposed to the solvent.[10]
-
Step 3: Particle Size Reduction (Micronization): The rate of dissolution is directly proportional to the surface area of the solute, as described by the Noyes-Whitney equation.[11][12] Grinding the crystalline powder into a finer form using a mortar and pestle before adding it to the solvent can significantly speed up the dissolution process.[13][14]
Q4: My experiment is in a biological context and requires an aqueous or semi-aqueous system. How can I prepare this compound for my assay?
A4: Introducing a highly lipophilic compound like this compound into an aqueous environment is a significant challenge in drug development.[15] This typically requires advanced formulation strategies to create a stable and bioavailable preparation.
Caption: Key strategies for formulating poorly soluble compounds in aqueous media.
-
Co-Solvency: This is the most common laboratory approach. A concentrated stock solution is first prepared in a water-miscible organic solvent like DMSO.[16] This stock is then added dropwise to the aqueous buffer with vigorous stirring. Crucial: The final concentration of the organic solvent should be kept low (typically <1-5%) to avoid artifacts in biological assays.[15]
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can be used.[10] Above their critical micelle concentration (CMC), these molecules form micelles that can encapsulate the hydrophobic compound in their core, allowing it to be dispersed in water.[13][17]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the poorly soluble molecule, effectively masking its hydrophobicity and increasing its apparent water solubility.[11][12]
-
Amorphous Solid Dispersions: For more advanced applications, creating an amorphous solid dispersion can dramatically improve solubility and dissolution rates.[18] This involves dissolving the compound along with a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or evaporation).[13] This leaves the drug molecularly dispersed in the polymer matrix, preventing it from recrystallizing.[11]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a standard stock solution for use in biological or screening assays.
Materials:
-
This compound (MW: 322.2 g/mol )
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 322.2 g/mol * (1000 mg / 1 g) = 3.22 mg
-
-
Weighing: Carefully weigh out 3.22 mg of this compound using an analytical balance and transfer it into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of high-purity DMSO to the vial.
-
Dissolution:
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a bright background to check for any undissolved particulate matter.
-
If particulates remain, place the vial in an ultrasonic bath for 15-minute intervals until the solution is completely clear. Gentle warming to 30-40 °C can be used concurrently if needed.
-
-
Storage: Once fully dissolved, store the stock solution at -20 °C or -80 °C in a tightly sealed vial to prevent moisture absorption by the DMSO. Before use, thaw the solution completely and vortex gently to ensure homogeneity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. topmostchemical.com [topmostchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 94994-62-4 [chemicalbook.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. benchchem.com [benchchem.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Carbazole-Based Materials
Welcome to the technical support center for carbazole-based materials. This guide is designed for researchers, scientists, and drug development professionals who are working to improve the thermal stability of these versatile compounds. Here, you will find practical, in-depth guidance to navigate common experimental challenges, troubleshoot issues, and implement robust protocols. Our approach is rooted in a deep understanding of the underlying chemistry to empower you to make informed decisions in your research.
Introduction to Thermal Stability in Carbazole-Based Materials
Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), due to their excellent charge transport capabilities and tunable photophysical properties.[1][2] However, the operational longevity and performance of devices fabricated from these materials are intrinsically linked to their thermal stability. High glass transition temperatures (Tg) and decomposition temperatures (Td) are crucial for maintaining the amorphous state and preventing morphological changes or degradation under thermal stress during device operation and fabrication.[1][3]
This guide will provide a comprehensive overview of strategies to enhance the thermal stability of carbazole-based materials, troubleshoot common synthetic and analytical issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working to improve the thermal stability of carbazole-based materials.
Q1: What are the key molecular design strategies to increase the thermal stability of carbazole derivatives?
A1: Several strategies can be employed:
-
Increasing Molecular Rigidity: Incorporating rigid, planar structures into the carbazole backbone can restrict intramolecular motion and increase thermal stability. Fusing aromatic rings to the carbazole core is a common and effective approach.[1][2]
-
Introducing Bulky Substituents: Adding sterically demanding groups, such as tert-butyl, at the 3 and 6 positions of the carbazole can enhance thermal stability by hindering intermolecular interactions and preventing crystallization.[4]
-
Creating a Non-planar, Twisted Structure: Introducing bulky groups that force a twisted conformation can disrupt crystal packing, leading to higher glass transition temperatures in amorphous films.
-
Cross-linking: Incorporating polymerizable groups, such as vinyl or acrylate moieties, allows for the formation of a cross-linked network, which significantly enhances thermal stability.[5]
-
Copolymerization: Incorporating carbazole units into a polymer backbone, for instance with polysiloxanes, can yield materials with improved thermal properties.[4]
Q2: My synthesized carbazole derivative shows a lower-than-expected decomposition temperature (Td). What are the likely causes?
A2: A lower-than-expected Td often points to the presence of impurities. These can include residual solvents, unreacted starting materials, or byproducts from the synthesis. Even small amounts of impurities can act as initiation sites for thermal decomposition. Rigorous purification is paramount.
Q3: Why is a high glass transition temperature (Tg) important for carbazole-based materials in OLEDs?
A3: A high Tg is crucial for the morphological stability of the amorphous thin films used in OLEDs. Materials with a low Tg can undergo crystallization or deformation at the operating temperatures of the device, leading to device failure. A high Tg ensures that the material remains in a stable, amorphous state, which is essential for consistent and long-lasting device performance.[3]
Q4: Can the choice of synthesis method affect the thermal stability of the final product?
A4: Absolutely. The reaction conditions, catalysts, and solvents used in a synthesis can influence the purity and isomeric distribution of the final product, which in turn affects its thermal stability. For instance, harsh reaction conditions, such as those in traditional Ullmann condensations, can sometimes lead to side reactions and the formation of thermally less stable byproducts.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and characterization of thermally stable carbazole-based materials.
Issue 1: Low Yield in Buchwald-Hartwig Amination for Carbazole Synthesis
The Buchwald-Hartwig amination is a powerful method for C-N bond formation in carbazole synthesis.[6][7] However, low yields are a common frustration.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Purity of Reagents: Oxygen and moisture can deactivate the palladium catalyst. Therefore, using anhydrous solvents and ensuring the purity of starting materials is critical.
-
Catalyst/Ligand System: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often promote the reductive elimination step, leading to higher yields.
-
Base and Solvent: The base plays a role in the deprotonation of the amine and the regeneration of the active catalyst. The solvent must be able to dissolve the reactants and stabilize the catalytic species.
-
Temperature: The reaction temperature must be high enough to overcome the activation energy barriers of the catalytic cycle but not so high as to cause catalyst decomposition or side reactions.
Issue 2: Inconsistent Thermal Analysis Data (TGA/DSC)
Inconsistent Td and Tg values between batches of the same compound can be a significant issue, hindering reproducible device fabrication.
Troubleshooting Workflow for Inconsistent TGA/DSC Data
Caption: Troubleshooting workflow for inconsistent thermal analysis data.
Causality Behind Experimental Choices:
-
Sample Purity: As mentioned, impurities can significantly lower the decomposition temperature. They can also act as plasticizers, lowering the glass transition temperature.
-
Thermal History: The thermal history of an amorphous solid can affect its molecular packing and, consequently, its Tg. A standardized annealing and cooling protocol is essential for reproducible DSC measurements.
-
Instrument Calibration: Accurate temperature and heat flow measurements are fundamental to reliable TGA and DSC data. Regular calibration with certified standards is non-negotiable.
-
Measurement Parameters: The heating rate can influence the observed transition temperatures. A slower heating rate generally provides better resolution of thermal events.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of a thermally stable carbazole derivative and for its thermal characterization.
Protocol 1: Synthesis of 3,6-Di-tert-butylcarbazole
This protocol describes the Friedel-Crafts alkylation of carbazole to produce 3,6-di-tert-butylcarbazole, a common building block for thermally stable materials.[4][5][8][9]
Materials:
-
9H-Carbazole
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5.00 g (29.9 mmol) of 9H-carbazole in anhydrous dichloromethane.
-
Addition of Reagents: Add 6.6 mL (59.8 mmol) of tert-butyl chloride to the solution. Sequentially, and carefully, add 4.00 g (29.9 mmol) of anhydrous aluminum chloride in portions.
-
Reaction: Stir the reaction mixture at 25 °C for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing 100 mL of ice water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane.
-
Washing and Drying: Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from petroleum ether to yield 3,6-di-tert-butyl-9H-carbazole as a white solid.[5]
Experimental Workflow for Synthesis of 3,6-Di-tert-butylcarbazole
References
- 1. researchgate.net [researchgate.net]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. 3,6-Di-tert-butylcarbazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Ullmann Condensation for Carbazole Synthesis
Welcome to the technical support center for the Ullmann condensation, a cornerstone reaction for the synthesis of N-arylcarbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful C-N bond-forming reaction. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance the success of your carbazole synthesis endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Ullmann condensation for carbazole synthesis. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
You've set up your Ullmann condensation, but upon analysis (TLC, GC-MS, or LC-MS), you observe primarily unreacted carbazole and aryl halide.
Potential Causes and Solutions:
-
Inactive Catalyst: The copper catalyst is the heart of the Ullmann reaction. Copper(I) salts, such as cuprous iodide (CuI) or cuprous chloride (CuCl), are susceptible to oxidation to copper(II), which is generally less active.
-
Solution: Use freshly purchased, high-purity copper(I) salts. If the salt is old, consider purifying it or purchasing a new bottle. Some researchers find that adding a small amount of a reducing agent, like sodium ascorbate, can help maintain the active Cu(I) state.
-
-
Inappropriate Ligand: In modern Ullmann reactions, the ligand is crucial for solubilizing the copper salt and facilitating the catalytic cycle. A poorly chosen ligand can lead to a stalled reaction.
-
Solution: The choice of ligand is often substrate-dependent. For the N-arylation of carbazoles, common successful ligands include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA). If one ligand is not effective, screening a panel of ligands is a standard optimization step.[1][2][3]
-
-
Insufficient Temperature: While modern protocols have lowered the traditionally high temperatures of Ullmann reactions, the reaction still requires sufficient thermal energy to overcome the activation barrier.[4][5]
-
Poorly Chosen Base or Solvent: The base is required to deprotonate the carbazole, forming the nucleophilic carbazolide anion. The solvent needs to be high-boiling and capable of dissolving the reactants and catalyst complex.
-
Solution: Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[7] Solvents such as dioxane, toluene, DMF, or NMP are typical choices.[4] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Issue 2: Significant Formation of Dehalogenated Aryl Halide
Your desired N-arylcarbazole is present, but you also observe a significant amount of the arene corresponding to your starting aryl halide (e.g., benzene from iodobenzene).
Potential Causes and Solutions:
-
Presence of Protic Impurities: The dehalogenation side reaction involves the reduction of the aryl halide. The hydrogen atom for this reduction can come from trace amounts of water or other protic impurities in the reaction mixture.[6]
-
Solution: Ensure all reagents and the solvent are rigorously dried. Use anhydrous grade solvents and dry the carbazole, aryl halide, and base before use. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[7]
-
-
Slow Coupling Reaction: If the desired C-N bond formation is slow, the competing dehalogenation pathway can become more prominent.
-
Solution: Focus on optimizing the conditions to accelerate the main reaction. This could involve switching to a more effective ligand, increasing the temperature, or using a more reactive aryl halide (iodide > bromide > chloride).[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in the Ullmann condensation for carbazoles?
The ligand plays a multifaceted and critical role in modern, catalytic Ullmann reactions.[4] Traditionally, these reactions required stoichiometric amounts of copper and very high temperatures.[5] The introduction of ligands allows the reaction to proceed under milder conditions with only a catalytic amount of copper. Specifically, the ligand:
-
Increases Solubility: Ligands coordinate to the copper center, forming a soluble complex in the organic solvent. This prevents the precipitation of inactive copper species.
-
Facilitates Reductive Elimination: The ligand modulates the electronic properties of the copper center, which can facilitate the final, product-forming reductive elimination step.
-
Stabilizes the Catalyst: The ligand stabilizes the active Cu(I) oxidation state, preventing disproportionation or oxidation to the less active Cu(II) state.
A variety of ligands have been successfully employed, with N,N- and N,O-chelating ligands being particularly effective.[1][3]
Q2: Can I use an aryl chloride for the Ullmann condensation with carbazole?
Yes, but it is more challenging than using an aryl iodide or bromide.[6] The reactivity of aryl halides in the Ullmann condensation follows the trend: Ar-I > Ar-Br > Ar-Cl. To successfully use an aryl chloride, you will likely need to employ more forcing conditions:
-
More Active Catalyst System: This may involve using a specific ligand that is known to be effective for activating aryl chlorides.
-
Higher Temperatures: Temperatures in the range of 140-180 °C may be necessary.
-
Longer Reaction Times: The reaction may need to be run for 24-48 hours or longer.
A recent study demonstrated the successful coupling of carbazole with aryl chlorides using a Cu₂O catalyst and a specific N,N'-bis(thiophene-2-ylmethyl)oxalamide ligand at 140 °C.[8]
Q3: My reaction mixture has turned a dark, heterogeneous color. Is this normal?
Yes, a change in color is expected. The formation of the active copper-ligand complex and the copper(I) carbazolide intermediate often results in a colored solution.[7] The reaction mixture may also be heterogeneous due to the presence of the inorganic base. However, if a large amount of black precipitate forms, it could indicate the decomposition of the catalyst to copper(0), which is generally less effective. This can be caused by excessively high temperatures or the presence of impurities.
Q4: How do I monitor the progress of my Ullmann condensation?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To do this, carefully and quickly take a small aliquot from the hot reaction mixture, quench it with an acidic solution (e.g., 1M HCl) to neutralize the base, and extract with an organic solvent (e.g., ethyl acetate). The organic layer can then be analyzed.
Experimental Protocols & Data
General Protocol for Ullmann N-Arylation of Carbazole
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Carbazole (1.0 mmol, 1.0 eq)
-
Aryl iodide (1.2 mmol, 1.2 eq)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃), finely ground and dried (2.0 mmol, 2.0 eq)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or sealed vial with a magnetic stir bar
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add carbazole, the aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous dioxane via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table of Common Ligands and Conditions
| Ligand | Copper Source | Base | Solvent | Temp (°C) | Reference |
| 1,10-Phenanthroline | CuI | K₂CO₃ | Dioxane | 110 | [4] |
| L-Proline | CuI | K₂CO₃ | DMSO | 90 | [9] |
| N,N'-Dimethylethylenediamine (DMEDA) | CuI | K₂CO₃ | Toluene | 110 | [2] |
| 1-Methyl-imidazole | CuCl | t-BuOLi | Dioxane | 110 | [10][11][12] |
| N,N-Dimethylglycine | CuI | K₃PO₄ | Acetonitrile | 80-100 | [1] |
Visualizing the Process
Ullmann Condensation Catalytic Cycle
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Carbazole Synthesis
Welcome to the Technical Support Center for carbazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of carbazole and its derivatives. Carbazole synthesis, while a cornerstone in the development of pharmaceuticals and materials, presents unique challenges in reaction monitoring.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the successful and efficient synthesis of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of reaction monitoring techniques for various carbazole synthesis methodologies.
Q1: What are the most suitable techniques for monitoring the progress of a carbazole synthesis reaction?
The choice of monitoring technique largely depends on the specific reaction, the properties of the starting materials and products, and the available instrumentation. The most commonly employed and effective techniques are:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and versatile method for qualitative analysis.[3][4] It is excellent for quickly checking the consumption of starting materials and the formation of the carbazole product.
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution and sensitivity, making it ideal for quantitative analysis and for separating the carbazole product from closely related impurities and isomers.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5][6] It is particularly useful for monitoring reactions involving volatile starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture. ¹H NMR is often used to track the disappearance of starting material signals and the appearance of product signals.[7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of functional groups from the starting materials (e.g., N-H stretch of an amine, C=O stretch of a ketone) and the appearance of characteristic bands of the carbazole product.[11][12][13][14][15]
Q2: How do I choose the best monitoring technique for my specific carbazole synthesis method (e.g., Buchwald-Hartwig, Ullmann, Borsche-Drechsel)?
The optimal technique depends on the reaction's characteristics:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often monitored by TLC or GC-MS.[16] TLC can quickly show the consumption of the aryl halide and amine. GC-MS is useful for quantifying the product and identifying potential side products like hydrodehalogenation of the starting material.[17] HPLC can also be employed for more precise quantitative analysis.
-
Ullmann Condensation: These copper-catalyzed reactions often require high temperatures.[4][18] TLC and HPLC are suitable for monitoring the progress.[4] Given the often less clean nature of these reactions, HPLC can be particularly valuable for resolving the product from various byproducts.
-
Borsche–Drechsel Cyclization: This multi-step synthesis involves the formation of a tetrahydrocarbazole intermediate followed by aromatization.[16] TLC is excellent for monitoring both steps. For the aromatization step, where a change in conjugation occurs, UV-Vis spectroscopy can also be a useful tool to track the formation of the aromatic carbazole.
-
Graebe-Ullmann Reaction: This method involves a diazotization followed by cyclization.[19][20][21][22] Monitoring the diazotization step can be challenging. For the cyclization, TLC and HPLC are effective for tracking the formation of the carbazole product.
Q3: I'm seeing multiple spots on my TLC plate. How can I identify which one is my desired carbazole product?
Several strategies can help you identify the product spot:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. The spot that is not present in the starting material lanes is likely your product or a byproduct.
-
Staining: Use a UV lamp to visualize the spots. Aromatic compounds like carbazoles are often UV-active. Different staining agents can also be used. For example, a potassium permanganate stain will react with oxidizable functional groups, which can help differentiate between starting materials and products.
-
Extraction and Analysis: If you have a significant amount of material in a particular spot, you can scrape the silica from the plate, extract the compound with a suitable solvent, and analyze it by mass spectrometry or NMR to confirm its identity.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the monitoring of carbazole synthesis.
Issue 1: Incomplete Reaction
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after the expected reaction time.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity (for catalyzed reactions like Buchwald-Hartwig or Ullmann) | • Catalyst Choice: Ensure you are using the appropriate catalyst and ligand for your specific substrates. For Buchwald-Hartwig reactions, sterically hindered and electron-rich phosphine ligands often yield better results.[16][17] • Catalyst Loading: Increase the catalyst loading incrementally. • Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Inappropriate Reaction Temperature | • Temperature Optimization: The reaction may require a higher temperature to proceed to completion. Increase the temperature in small increments (e.g., 10 °C) and monitor the progress.[23] |
| Incorrect Base | • Base Strength and Solubility: The choice of base is critical. For instance, in Buchwald-Hartwig aminations, common bases include NaOtBu, KOtBu, and Cs₂CO₃.[16][24] The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions. |
| Poor Solvent Choice | • Solvent Polarity and Boiling Point: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[23] |
Issue 2: Formation of Multiple Products/Byproducts
Symptom: TLC, GC-MS, or HPLC analysis reveals the presence of several unexpected spots or peaks in addition to the starting materials and the desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | • Identify Byproducts: If possible, isolate and characterize the major byproducts using techniques like GC-MS or NMR. Understanding their structure can provide clues about the undesired reaction pathway. • Common Side Reactions: In Fischer indole synthesis, aldol condensation of the ketone starting material can occur.[16] In Buchwald-Hartwig aminations, a common side product is the hydrodehalogenated starting material.[17] • Optimize Reaction Conditions: Adjusting the temperature, reaction time, or stoichiometry of the reactants can often minimize side product formation. |
| Regioselectivity Issues | • Directing Groups: In syntheses involving electrophilic aromatic substitution, the directing effects of substituents on the aromatic rings will influence the position of cyclization.[19] • Catalyst/Ligand Effects: In catalyzed reactions, the choice of ligand can influence the regioselectivity of the reaction. |
| Degradation of Product or Starting Material | • Stability: The product or starting materials may be sensitive to the reaction conditions (e.g., heat, acid, or base). Consider running the reaction at a lower temperature or for a shorter duration. |
Section 3: Experimental Protocols & Data Interpretation
This section provides step-by-step protocols for common monitoring techniques and guidance on interpreting the resulting data.
Protocol 1: TLC Monitoring of a Buchwald-Hartwig Carbazole Synthesis
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting lanes for the aryl halide (SM1), the amine (SM2), a co-spot of both starting materials (Co), and the reaction mixture (Rxn).
-
Spot the Plate: Using separate capillaries, spot a small amount of each starting material in their respective lanes and a spot of the reaction mixture in its lane. For the co-spot lane, apply a spot of each starting material on top of each other.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Interpret the Results:
-
The starting materials should be visible in their respective lanes and the co-spot lane.
-
In the reaction mixture lane, the intensity of the starting material spots should decrease over time, while a new spot, corresponding to the carbazole product, should appear.
-
The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane.
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Quench a Small Aliquot: Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Work-up: Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.[16]
-
Extraction: Extract the organic components with a suitable solvent like ethyl acetate.
-
Drying and Dilution: Dry the organic layer over anhydrous sodium sulfate, and then dilute it to an appropriate concentration for GC-MS analysis.
Data Interpretation: Key Spectroscopic Signatures
-
¹H NMR: The formation of a carbazole is often indicated by the appearance of signals in the aromatic region (typically 7.0-8.5 ppm) and the disappearance of signals corresponding to the starting materials.[7][9][10] The N-H proton of an unsubstituted carbazole typically appears as a broad singlet at a downfield chemical shift.[25]
-
FTIR: The formation of the carbazole ring can be confirmed by the appearance of characteristic C-N stretching vibrations and aromatic C-H bending frequencies. A key indicator is often the disappearance of the N-H stretching bands of a primary or secondary amine starting material. The N-H stretch in a carbazole product typically appears around 3400-3500 cm⁻¹.[14]
Section 4: Visualizing Workflows
Workflow for Selecting a Reaction Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-9-phenyl-9H-carbazole
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-9-phenyl-9H-carbazole, a significant building block in the development of organic electronic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed comparison with its non-brominated parent compound, 9-phenyl-9H-carbazole, and its constitutional isomer, 9-(4-bromophenyl)-9H-carbazole. This comparative approach elucidates the influence of bromine substitution on the electronic environment of the carbazole framework, supported by experimental data and established spectroscopic principles.
Introduction: The Crucial Role of NMR in Carbazole Chemistry
Carbazole derivatives are a cornerstone in the design of functional organic materials, including those used in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceutical intermediates. The precise molecular structure of these compounds dictates their electronic and photophysical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous structural elucidation and purity assessment of these complex aromatic systems.[1] By providing detailed information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis of target molecules and for understanding structure-property relationships.
Molecular Structure and Atom Numbering
For clarity in the subsequent NMR data discussion, the standard atom numbering for the this compound scaffold is presented below. This numbering scheme will be used for the assignment of all NMR signals.
Caption: Atom numbering scheme for this compound.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its analogs. The data for the parent compound, 9-phenyl-9H-carbazole, and the constitutional isomer, 9-(4-bromophenyl)-9H-carbazole, are included to provide a clear comparison and to highlight the electronic effects of the bromine substituent's position.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of this compound and Reference Compounds
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound * | Data not available in cited literature | |||
| 9-phenyl-9H-carbazole | Data available on SpectraBase[1][2][3] | |||
| 9-(4-bromophenyl)-9H-carbazole | 8.17 | d | 7.7 | H-4, H-5 |
| 7.76 | d | 8.6 | H-2', H-6' | |
| 7.51 – 7.45 | m | H-2, H-7 | ||
| 7.44 | d | 7.9 | H-3', H-5' | |
| 7.40 | d | 7.7 | H-1, H-8 | |
| 7.38 – 7.33 | m | H-3, H-6 | ||
| 7.32 | d | 5.4 | H-4' |
Note: Despite extensive searches, assigned experimental ¹H NMR data for this compound was not found in the available scientific literature. Researchers are advised to acquire experimental data for this specific compound for detailed analysis.
Table 2: ¹³C NMR Data of this compound and Reference Compounds
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound * | Data not available in cited literature | |
| 9-phenyl-9H-carbazole | Data available on SpectraBase[2][3] | |
| 9-(4-bromophenyl)-9H-carbazole | Data available on SpectraBase[4] |
Note: Similarly, assigned experimental ¹³C NMR data for this compound was not found in the available scientific literature.
Discussion and Interpretation of Spectroscopic Trends
While the specific data for this compound is not publicly available, we can predict the expected trends based on the principles of NMR spectroscopy and by analyzing the provided data for the related compounds.
¹H NMR Spectroscopy:
The aromatic protons of carbazole derivatives typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The introduction of a bromine atom, an electronegative substituent, is expected to deshield the adjacent protons, causing a downfield shift in their resonance frequencies.
-
Effect of Bromine at C-2: For this compound, the proton at the C-1 and C-3 positions would be most affected. The H-1 proton would likely appear as a doublet, and the H-3 proton as a doublet of doublets (or a more complex multiplet depending on the coupling with H-4). The bromine atom's electron-withdrawing inductive effect would cause these signals to shift to a lower field compared to the corresponding protons in 9-phenyl-9H-carbazole.
-
Comparison with 9-(4-bromophenyl)-9H-carbazole: In the case of 9-(4-bromophenyl)-9H-carbazole, the bromine is on the N-phenyl ring. This primarily affects the chemical shifts of the protons on that ring (H-2', H-3', H-5', H-6'). The protons on the carbazole core are less affected, providing a good baseline for the carbazole moiety's signals.
¹³C NMR Spectroscopy:
The carbon signals in aromatic compounds are also sensitive to substituent effects.
-
Direct Bromination Effect: In this compound, the C-2 carbon directly attached to the bromine atom would experience a significant downfield shift due to the electronegativity of bromine. However, heavy atoms like bromine can also induce an upfield "heavy atom effect" on the directly attached carbon, so the net shift can be complex.
-
Ortho and Para Effects: The C-1 and C-3 carbons (ortho to the bromine) would also be influenced, as would the C-4a carbon (para to the bromine).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR data for carbazole derivatives, the following experimental protocol is recommended. The trustworthiness of NMR data is directly linked to meticulous sample preparation and the appropriate setup of the spectrometer.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can degrade the spectral resolution.
2. NMR Spectrometer Setup and Data Acquisition:
The following workflow illustrates the key steps in acquiring ¹H and ¹³C NMR spectra.
Caption: A generalized workflow for NMR data acquisition and processing.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
Acquisition Parameters: Standard pulse programs are typically used for routine ¹H and ¹³C NMR. Key parameters include the spectral width (to encompass all expected signals), the number of scans (to improve signal-to-noise), and the relaxation delay (to ensure accurate signal integration in ¹H NMR).
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C, the precise chemical shift of each peak is determined.
Conclusion
References
A Comparative Spectroscopic Guide to 2-Bromo-9-phenyl-9H-carbazole for Researchers
This guide provides an in-depth spectroscopic analysis of 2-Bromo-9-phenyl-9H-carbazole, a key intermediate in the development of materials for organic electronics, including OLEDs and organic photovoltaics.[1][2] Its unique electronic and photophysical properties are highly dependent on its structure, making comprehensive characterization essential. This document offers an objective comparison of its spectral features against structurally related alternatives, supported by experimental data and established protocols, to aid researchers in synthesis, characterization, and application development.
The comparative framework for this guide includes:
-
9H-Carbazole: The parent heterocyclic system.
-
9-Phenyl-9H-carbazole: To isolate the electronic effects of the N-phenyl substituent.
-
2-Bromocarbazole: To isolate the effects of the bromine substituent on the carbazole core.
This comparative approach allows for a nuanced understanding of how each substituent—the phenyl group at the N9 position and the bromine atom at the C2 position—influences the molecule's spectroscopic signature.
General Spectroscopic Characterization Workflow
A systematic approach is crucial for the unambiguous identification and characterization of a synthesized compound like this compound. The following workflow outlines the logical sequence of spectroscopic analyses.
References
A Comparative Guide to OLED Host Materials: Profiling 2-Bromo-9-phenyl-9H-carbazole
In the pursuit of higher efficiency and longer operational lifetimes for Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is paramount. The host matrix plays a critical role in facilitating charge transport, maintaining a stable film morphology, and enabling efficient energy transfer to the guest emitter molecules. This guide provides an in-depth comparison of 2-Bromo-9-phenyl-9H-carbazole, a promising carbazole derivative, against established host materials such as CBP, mCP, and TCTA.
The core function of a host material in a phosphorescent OLED (PhOLED) is to possess a triplet energy higher than that of the phosphorescent dopant. This energetic barrier is crucial to confine the triplet excitons on the guest molecules, preventing back energy transfer to the host and subsequent non-radiative decay, which would otherwise drastically reduce device efficiency.[1] Furthermore, a host material must exhibit excellent thermal and morphological stability, characterized by high glass transition (Tg) and decomposition (Td) temperatures, to ensure device longevity.[1] Balanced charge injection and transport, governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are also essential for achieving a high recombination rate of electrons and holes within the emissive layer.[1]
This compound: A Versatile High-Energy Host
This compound (CAS: 94994-62-4) is a carbazole derivative that has garnered attention for its potential in high-efficiency OLEDs, particularly for blue emission.[2][3] Its molecular structure is built upon a rigid and thermally stable carbazole core, known for its excellent hole-transporting properties.[4] The introduction of a phenyl group at the 9-position can enhance solubility and film-forming characteristics, while the bromine atom at the 2-position serves two key purposes: it can increase the triplet energy via the heavy-atom effect and provides a reactive site for further molecular engineering through cross-coupling reactions.[2][3]
A standout feature of this compound is its exceptionally high triplet energy (T₁) of approximately 3.02 eV.[2] This makes it an ideal candidate for hosting high-energy blue phosphorescent emitters, effectively preventing exciton quenching.
Comparative Analysis with Benchmark Host Materials
To contextualize the performance of this compound, it is compared against three widely used host materials: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and 4,4',4"-Tris(carbazol-9-yl)triphenylamine (TCTA).
-
CBP is one of the most common host materials, particularly for green and red PhOLEDs.[5] While effective, its relatively lower triplet energy of ~2.6 eV makes it unsuitable for hosting most blue emitters.[5] Furthermore, its low glass transition temperature (Tg) of 62 °C is a significant drawback, leading to thermal instability and reduced device lifetime.[6]
-
mCP is a classic host material specifically for blue PhOLEDs due to its high triplet energy of 2.91 eV.[7] Its wide energy gap and deep HOMO level facilitate efficient energy transfer to blue emitters.[7]
-
TCTA is a multifunctional material, often used as a hole-transporting layer (HTL) and an electron-blocking layer (EBL) in addition to being a host.[8][9] It has a high triplet energy suitable for green and red emitters and exhibits good hole-transporting characteristics.[5][9]
The following table summarizes the key properties of these materials.
| Property | This compound | CBP | mCP | TCTA |
| CAS Number | 94994-62-4 | 58328-31-7 | 550378-78-4 | 139092-78-7 |
| Triplet Energy (ET) | ~3.02 eV[2] | ~2.6 eV[5] | 2.91 eV[7] | >2.5 eV[5][9] |
| HOMO Level | N/A | -6.0 eV[5][10] | -5.9 eV[7] | -5.83 eV[9] |
| LUMO Level | N/A | -2.9 eV[5][10] | -2.4 eV[7] | -2.43 eV[9] |
| Glass Transition (Tg) | N/A | 62 °C[6] | N/A | N/A |
| Melting Point (Tm) | N/A | 281-285 °C[10] | 173-178 °C[7] | 298-300 °C[9] |
| Key Feature | Very high ET, synthetic versatility | Standard for green/red PhOLEDs | High ET for blue PhOLEDs | Excellent HTL/EBL properties |
Note: N/A indicates data not available in the provided search results. The thermal stability of carbazole derivatives is generally high.
From this comparison, this compound emerges as a superior candidate for blue PhOLEDs, rivaling mCP with an even higher triplet energy. Its primary advantage lies in this high triplet energy, which is critical for unlocking high efficiencies from blue phosphorescent emitters.
Visualization of Key Structures and Energetics
To better understand the materials and their function, the following diagrams illustrate their molecular structures, a typical OLED device architecture, and their energy level alignments.
Experimental Protocols
Synthesis of this compound
This protocol describes a common synthesis method via an Ullmann condensation reaction.[2] The causality behind this choice is its reliability and effectiveness in forming the N-aryl bond, which is a cornerstone of modern organometallic catalysis for synthesizing such materials.
Materials:
-
2-bromo-9H-carbazole (1.00 g, 4.06 mmol)
-
Iodobenzene (0.68 mL, 6.09 mmol)
-
Copper iodide (CuI) (0.85 g, 4.47 mmol)
-
Potassium carbonate (K₂CO₃) (1.12 g, 8.13 mmol)
-
Dry N,N-dimethylformamide (DMF) (50 mL)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
Procedure:
-
To a 100 mL round-bottom flask, add 2-bromo-9H-carbazole, copper iodide, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add dry DMF and iodobenzene to the flask via syringe.
-
Heat the reaction mixture to 180 °C and stir for 24 hours under the inert atmosphere.
-
After 24 hours, cool the reaction to room temperature.
-
Remove the DMF solvent via vacuum distillation.
-
Dissolve the resulting solid residue in 120 mL of DCM.
-
Wash the organic layer with 60 mL of brine. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product using column chromatography to yield the final product, this compound.
General Protocol for OLED Fabrication and Characterization
This protocol outlines a standard workflow for creating a multilayer OLED using vacuum thermal evaporation. This method is chosen for its ability to produce highly uniform and pure thin films, which is critical for achieving high-performance and reproducible devices.
1. Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
2. Layer Deposition (Vacuum Thermal Evaporation):
-
Transfer the cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TCTA or NPB.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., this compound) and the phosphorescent guest emitter (e.g., FIrpic for blue emission) at a specified doping concentration (e.g., 10 wt%). The typical thickness is 20-30 nm.
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi.
-
Cathode: Deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm).
-
3. Encapsulation:
-
Immediately transfer the fabricated device to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Encapsulate the device using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture degradation.
4. Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode or spectroradiometer.[11]
-
From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).
-
Measure the electroluminescence (EL) spectrum at various operating voltages to assess color purity and stability.
Conclusion
This compound stands out as a highly promising host material, particularly for the development of efficient blue phosphorescent OLEDs. Its chief advantage is an exceptionally high triplet energy of ~3.02 eV, which surpasses many conventional host materials, including the widely used CBP, and is competitive with the blue-host-standard mCP. This high triplet energy is fundamental for preventing efficiency losses via back energy transfer from high-energy blue emitters.
Furthermore, the bromo-functionality of the molecule provides a valuable synthetic handle, allowing for further chemical modifications to fine-tune its electronic properties or to attach other functional units, opening avenues for the creation of next-generation bipolar or thermally activated delayed fluorescence (TADF) materials. While more comprehensive data on its thermal stability and frontier molecular orbital levels are needed for a complete picture, its core carbazole structure suggests robust thermal properties. For researchers and developers in the OLED field, this compound represents a compelling alternative to existing hosts, offering a pathway to enhanced performance and efficiency in demanding blue OLED applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Unveiling the photophysical and excited state properties of multi-resonant OLED emitters using combined DFT and CCSD method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Structure of Carbazole Derivatives for Advanced Materials
This guide offers an in-depth computational and experimental comparison of 2-Bromo-9-phenyl-9H-carbazole, a key building block in modern organic electronics. We will dissect its electronic structure through the lens of Density Functional Theory (DFT) and contrast it with strategically chosen analogues to illuminate the nuanced effects of substituent placement. This analysis is designed for researchers, materials scientists, and drug development professionals seeking to rationally design novel carbazole-based materials with tailored optoelectronic properties.
The Significance of the Carbazole Scaffold
Carbazole and its derivatives are a cornerstone of organic electronics and medicinal chemistry.[1][2] This tricyclic aromatic heterocycle features a rigid, π-rich planar structure, and the lone pair of electrons on the nitrogen atom contributes significantly to the aromatic system, making it an excellent electron donor and hole-transporting moiety.[1] These intrinsic properties are leveraged in materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][3] The ability to easily functionalize the carbazole core at its 2, 3, 6, 7, or N-9 positions allows for precise tuning of its electronic and photophysical properties.[2][3]
Our focus, This compound (CAS 94994-62-4), is a vital intermediate used in the synthesis of advanced OLED materials, including host materials and hole-transporting layers.[4][5] The strategic placement of a phenyl group at the N-9 position and a bromine atom at the C-2 position dictates its electronic behavior, stability, and utility. Understanding this structure-property relationship is paramount for innovation.
Computational Methodology: The Rationale Behind the Tools
To accurately model the electronic structure of carbazole derivatives, Density Functional Theory (DFT) stands out as the tool of choice, offering a robust balance between computational cost and accuracy for systems of this size.[6][7]
The DFT Workflow
The process involves a systematic approach to calculate the molecule's properties from first principles. The workflow ensures that the results are reliable and reproducible.
Caption: A typical workflow for DFT calculations on carbazole derivatives.
Explaining the Choices
-
Functional Selection (B3LYP vs. ωB97X-D): The B3LYP hybrid functional is a workhorse for organic molecules, providing reliable geometries and electronic properties.[8] For studies involving intermolecular interactions, such as dimer formation or π-π stacking, a long-range corrected functional like ωB97X-D is superior as it better accounts for dispersion forces.[9]
-
Basis Set Selection (6-31G(d,p) vs. 6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set is a common starting point, offering a good compromise. For higher accuracy in electronic properties, a larger, more flexible triple-zeta basis set like 6-311++G(d,p) is employed. The ++ indicates the addition of diffuse functions, which are crucial for describing anions and weak non-covalent interactions, while (d,p) adds polarization functions to allow for non-spherical electron distributions.[8][9]
Electronic Structure Analysis: A Comparative Study
The true utility of computational analysis emerges from comparison. We will evaluate this compound against key analogues to isolate the electronic impact of each substituent.
Caption: Logical relationships for comparing the target molecule to its analogues.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's charge transport capabilities and reactivity. The HOMO energy level relates to the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). The HOMO-LUMO energy gap (Eg) is a key indicator of kinetic stability and correlates with the energy of the lowest electronic transition.
For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution depends on the substituents.[10]
| Compound | Substitution | HOMO (eV) | LUMO (eV) | Eg (eV) | Method/Source |
| 9-Phenyl-9H-carbazole | Baseline | -5.58 | -2.46 | 3.12 | Experimental (CV/UV-Vis)[3] |
| 3,6-Dibromo-9-phenyl-9H-carbazole | 3,6-di-Bromo | -5.81 | -2.22 | 3.59 | Experimental (CV/UV-Vis)[3] |
| Carbazole-H | Unsubstituted | -5.751 | -1.248 | 4.503 | Calculated (B3LYP-D3)[8] |
| Carbazole-CH3 | N-Methyl | -5.452 | -0.802 | 4.65 | Calculated (B3LYP)[8] |
Analysis and Projections for this compound:
-
Effect of the N-phenyl group: Comparing Carbazole-H to 9-Phenyl-9H-carbazole, the phenyl group slightly raises the HOMO energy, making it easier to oxidize.
-
Effect of the Bromo group: The bromine atom is an electron-withdrawing group. As seen in the 3,6-dibromo analogue, this effect significantly lowers (stabilizes) the HOMO energy level, from -5.58 eV to -5.81 eV.[3] This makes the molecule more resistant to oxidation. A similar, though less pronounced, effect is expected for the mono-substituted This compound . Its HOMO level should be lower than that of 9-phenyl-9H-carbazole.
-
Positional Isomerism (C2 vs. C3): Substitution at the C2/C7 positions of the carbazole core generally has a stronger electronic influence than at C3/C6 due to greater participation in the π-conjugated system. Therefore, the electronic impact of the bromine at C2 is expected to be significant.
Experimental Validation: Bridging Theory and Reality
Computational models must be validated by experimental data. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are indispensable techniques for probing the electronic structure of these compounds.[11]
Protocol: Cyclic Voltammetry (CV)
CV is used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated. The onset oxidation potential is directly related to the HOMO energy.[3]
Objective: To determine the oxidation potential of this compound and estimate its HOMO energy level.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Gold)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrolyte Solution (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile)
-
Analyte (this compound, ~1 mM)
-
Ferrocene (as an internal standard)
-
Potentiostat
Procedure:
-
Preparation: Assemble the three-electrode cell. Polish the working electrode to a mirror finish and sonicate in ethanol to clean. Dry thoroughly.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window.
-
Analyte Scan: Dissolve the carbazole derivative in the electrolyte solution. Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes to remove oxygen.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe the oxidation peak (e.g., +1.8 V) and back. A typical scan rate is 100 mV/s.
-
Standardization: Add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference.
-
Calculation:
-
Determine the onset oxidation potential (Eox) from the voltammogram of the analyte.
-
Calculate the HOMO energy using the empirical formula: HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level. Some references use values up to 5.1 eV).
-
Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption onset (λedge) can be used to estimate the optical band gap (Eg), which is a proxy for the HOMO-LUMO gap.[12]
Objective: To determine the optical band gap of this compound.
Materials:
-
Dual-beam UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., Dichloromethane or THF)
-
Analyte solution (~10-5 M)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the carbazole derivative in the chosen solvent.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled only with the solvent.
-
Sample Measurement: Record the absorption spectrum of the analyte solution over a relevant wavelength range (e.g., 250-500 nm). Carbazole derivatives typically absorb strongly in the UV region (320-360 nm).[1]
-
Data Analysis:
-
Identify the absorption onset (λedge), which is the wavelength at the low-energy edge of the lowest energy absorption band.
-
Calculate the optical band gap using the formula: Eg (eV) = 1240 / λedge (nm)
-
-
LUMO Estimation: The LUMO energy level can then be estimated by combining the results from CV and UV-Vis: LUMO (eV) = HOMO (eV) + Eg (eV)
Conclusion
The electronic structure of this compound is a product of the interplay between its constituent parts. The carbazole core provides the essential hole-transporting character, the N-9 phenyl group modifies solubility and influences molecular packing, and the C-2 bromo substituent serves as a critical tuning element. By acting as an electron-withdrawing group, the bromine atom is predicted to lower the HOMO energy level, thereby increasing the molecule's oxidation potential and thermal stability—qualities that are highly desirable in OLED materials.
This guide demonstrates a synergistic approach, combining predictive computational modeling with empirical validation. By systematically comparing the target molecule to well-understood analogues, researchers can gain predictive power, enabling the rational design of next-generation organic electronic materials with precisely engineered properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 9. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-9-phenyl-9H-carbazole
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. Handling specialized chemical reagents like 2-Bromo-9-phenyl-9H-carbazole, a key component in organic electronics and pharmaceutical research, demands a meticulous approach to safety. This guide moves beyond a simple checklist, providing a comprehensive framework for risk assessment and the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is both rigorous and intuitive.
Hazard Analysis: The 'Why' Behind the Protocol
Understanding the specific risks associated with a chemical is the foundation of any effective safety protocol. Personal Protective Equipment is the final barrier between you and a potential hazard; its selection must be informed by the compound's intrinsic properties. This compound is a solid, crystalline powder, meaning the primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[1]
Based on globally harmonized system (GHS) classifications, the primary hazards are clear and require our direct attention.[2]
| Hazard Classification | GHS Code | Signal Word | GHS Pictogram | Potential Effect |
| Skin Irritation | H315 | Warning | GHS07 | Causes skin irritation upon contact.[2][3][4][5] |
| Serious Eye Irritation | H319 | Warning | GHS07 | Causes serious, potentially damaging, eye irritation.[2][3][4][5][6] |
| Respiratory Irritation | H335 | Warning | GHS07 | May cause irritation to the respiratory tract if inhaled.[1][3][4] |
| Acute Toxicity (Oral) | H302 | Warning | GHS07 | Harmful if swallowed.[1] |
Furthermore, the parent compound, carbazole, is suspected by some agencies of causing genetic defects and cancer.[7] While this classification is not currently applied to this specific derivative, the principle of As Low As Reasonably Achievable (ALARA) exposure dictates that we handle it with the appropriate level of caution. The NFPA 704 health hazard rating is "2," indicating that intense or continued exposure could cause temporary incapacitation or possible residual injury without prompt medical attention.[3]
The Hierarchy of Controls: A Self-Validating System
Before we even consider PPE, we must implement a robust safety framework. The most effective safety protocols prioritize engineering and administrative controls to minimize the need for PPE. This "Hierarchy of Controls" is a self-validating system because it reduces the hazard at its source.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.
For this compound, this means all handling of the solid, especially weighing and transfers, must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[1][3][5][8] Emergency eye wash fountains and safety showers must be immediately accessible.[3][4][6]
Core PPE Requirements: Your Final Layer of Defense
The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles with indirect ventilation that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[1][6] Standard safety glasses are insufficient as they do not provide a seal against airborne dust.
-
Causality: The compound is a classified serious eye irritant.[2][3][4][5][6] Goggles provide a seal to protect the eyes from fine particulates that can easily become airborne.
-
Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a high risk of splashing, supplement goggles with a full-face shield.[3]
-
-
Hand Protection:
-
Requirement: Chemically resistant gloves must be worn at all times. Nitrile gloves are a suitable minimum standard for handling the solid and for incidental contact.
-
Causality: The compound causes skin irritation.[2][3][4][5] Gloves prevent direct dermal contact. Always inspect gloves for tears or defects before use.[1] If preparing a solution, select a glove material (e.g., neoprene, PVC) with a long breakthrough time for the specific solvent being used, consulting the manufacturer's compatibility charts.[9]
-
-
Body Protection:
-
Requirement: A professional lab coat, fully buttoned, with tight-fitting cuffs.
-
Causality: This protects street clothes and underlying skin from contamination by dust or spills. For large-scale operations or spill cleanup, disposable Tyvek coveralls should be considered to provide full-body protection.[10][11]
-
-
Respiratory Protection:
-
Requirement: Respiratory protection is necessary when engineering controls are insufficient or during emergency situations.[1][3][4] All weighing and handling of powder should be done in a fume hood to prevent the need for routine respiratory protection.
-
Causality: Inhalation of the dust may cause respiratory tract irritation.[1][3][4] If a risk assessment determines that exposure limits may be exceeded, a NIOSH-approved respirator with a particulate filter (e.g., N95, N99, or P100) or an equivalent EN 143 (P2/P3) filter in the EU is required.[1][6] The selection must be part of a comprehensive respiratory protection program that includes fit testing and training.
-
Procedural Guidance: From Lab Bench to Disposal
Correctly using PPE is as important as selecting it. Cross-contamination during the removal of used PPE is a common and preventable source of exposure.
Step-by-Step Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye and Face Protection: Put on goggles and face shield.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence - The "Dirty-to-Clean" Workflow: This process is designed to systematically remove the most contaminated items first.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Body Protection: Unbutton the lab coat and remove it by rolling it down the shoulders, touching only the inside surface.
-
Respiratory Protection (if required): Remove straps without touching the front of the mask.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood, to minimize dust generation.[1][3][12] Keep the container tightly closed when not in use.[1][6][8]
-
Spill Cleanup: For minor spills, gently sweep or vacuum the solid material into a sealed container for disposal.[1][3][9] Avoid dry sweeping that generates dust. Moisten the material slightly with water if necessary to reduce airborne particles.[13]
-
Disposal: All contaminated PPE (gloves, disposable coats) and chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[1][3][6] Do not place contaminated items in the regular trash. The material should be sent to an authorized incinerator or a licensed collector.[3]
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. canbipharm.com [canbipharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. aksci.com [aksci.com]
- 13. uprm.edu [uprm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
